SAR-020106

Catalog No.
S548256
CAS No.
M.F
C19H19ClN6O
M. Wt
382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR-020106

Product Name

SAR-020106

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR020106; SAR020106; SAR 020106; SAR20106; SAR20106; SAR 20106.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

The exact mass of the compound (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile is 382.13089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 targets the DNA damage response (DDR) network. In response to DNA damage (e.g., from radiation or chemotherapy), the ATR kinase is activated and phosphorylates/activates CHK1. Active CHK1 then signals to halt the cell cycle at the S or G2/M phases, providing time for DNA repair. By inhibiting CHK1, this compound forces cells to proceed into mitosis with damaged DNA, leading to cell death. This effect is particularly lethal in p53-deficient cancer cells, which already have a compromised G1/S checkpoint and are heavily reliant on the G2/M checkpoint for survival [1] [2] [3].

The diagram below illustrates this core signaling pathway and the mechanism of this compound.

G DNA_Damage DNA Damage (IR, Chemo) ATR_Act ATR Activation DNA_Damage->ATR_Act CHK1_Pho CHK1 Phosphorylation (Activation) ATR_Act->CHK1_Pho Cell_Cycle_Arrest Cell Cycle Arrest (S & G2/M Checkpoints) CHK1_Pho->Cell_Cycle_Arrest DNA_Repair DNA Repair & Cell Survival Cell_Cycle_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Cell Death SAR This compound (CHK1 Inhibitor) SAR->CHK1_Pho Inhibits SAR->Mitotic_Catastrophe Forces Mitotic Entry

This compound inhibits CHK1 activation, abrogating DNA damage-induced cell cycle arrest and leading to cell death.

Key Preclinical Experimental Models and Protocols

The in vitro and in vivo efficacy of this compound has been extensively characterized. Key experimental details are summarized in the table below.

Experiment Type Cell Lines / Model Treatment Protocol Key Readouts

| In Vitro Radiosensitization [4] [3] | p53-deficient Cal27, HN6 (head & neck), HeLa (cervical) | • Cells pre-treated with this compound • Irradiated (dose range 2-6 Gy) • Assessed for clonogenic survival | • Clonogenic Assay: Significant reduction in survival in p53-deficient cells only. • Immunoblotting: Inhibition of radiation-induced pS296-CHK1. • Flow Cytometry: Abrogation of radiation-induced G2/M arrest. | | In Vitro Chemosensitization [5] | HT29, SW620 (colon carcinoma) | • Treated with this compound + Gemcitabine or SN38 (active metabolite of Irinotecan) | • Cytotoxicity Assays (SRB): 3 to 29-fold enhancement in cell killing. • Flow Cytometry: Abrogation of drug-induced S-phase and G2 arrest. | | In Vivo Efficacy (Xenograft) [4] [5] | SW620 (colon Ca.), patient-derived glioblastoma & medulloblastoma models | • This compound: 40 mg/kg, i.p. (days 0,1,7,8,14,15) • Combination: With Irinotecan (chemotherapy) or Radiation Therapy (IR) | • Tumor Volume: Significant delay in tumor growth vs. single-agent control. • Biomarker Analysis: Inhibition of tumor pS296-CHK1 confirmed target engagement. • Toxicity: Minimal normal tissue toxicity reported. | | Mechanistic / Biomarker [4] [6] | Various p53-wildtype and deficient lines | • Treatment with this compound +/- DNA damaging agent | • Immunoblotting: Dose-dependent inhibition of pS296-CHK1 and pY15-CDK1. • Immunofluorescence: Increased γH2AX foci (marker of DNA damage). • Flow Cytometry: Increased mitotic entry (pH3 staining) and apoptosis (Annexin V). |

Therapeutic Potential and Research Applications

Preclinical studies highlight the potential of this compound as a combination therapy in specific contexts.

  • Pivotal Finding: p53-Deficient Selectivity: The radiosensitizing and chemosensitizing effects of this compound are significantly more pronounced in tumor cells with defective p53 signaling [4] [3] [5]. This provides a strong rationale for patient stratification based on p53 status.
  • Application in Brain Tumors: Research demonstrates that this compound sensitizes human glioblastoma cells to irradiation and temozolomide, and also shows potent activity in high-risk medulloblastoma models, especially when combined with radiation [1] [7].
  • Favorable Preclinical Profile: As a highly selective CHK1 inhibitor, this compound offers a potential advantage over earlier, less selective compounds, which may translate to a better therapeutic window and reduced off-target toxicity in clinical settings [2] [3].

References

SAR-020106 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Mechanism of Action

The therapeutic strategy of SAR-020106 leverages a fundamental difference between many cancer cells and normal cells: the frequent loss of functional p53 in tumors. Normal cells rely on p53-dependent checkpoints, while p53-deficient cancer cells depend heavily on CHK1-mediated S and G2/M checkpoints for DNA repair [1] [2].

The following diagram illustrates how this compound achieves selective sensitization of p53-deficient cells to DNA-damaging therapies.

G DNA_Damage DNA Damage (e.g., by Chemo/Radiation) ATR_Act ATR Activation DNA_Damage->ATR_Act CHK1_Act CHK1 Phosphorylation/ Activation ATR_Act->CHK1_Act CellCycleArrest S and G2/M Cell Cycle Arrest CHK1_Act->CellCycleArrest Abrogation Checkpoint Abrogation CHK1_Act->Abrogation Leads to DNA_Repair DNA Repair & Cell Survival CellCycleArrest->DNA_Repair SAR This compound (CHK1 Inhibitor) SAR->CHK1_Act Blocks MitoticCatastrophe Forced Mitotic Entry (Apoptosis, Aneuploidy) Abrogation->MitoticCatastrophe

Figure 1: this compound inhibits CHK1 activation, abrogating the DNA damage-induced cell cycle arrest in p53-deficient cells and leading to cell death.

Functional Outcomes in Research

In vitro and in vivo studies demonstrate that by disrupting the DNA damage response pathway, this compound promotes several anti-tumor outcomes.

Experimental Context Functional Outcome

| In Vitro HT29 colon cancer cells treated with Etoposide [1] [3] | Abrogated etoposide-induced G2 arrest (IC₅₀ = 55 nM). | | In Vitro Various colon tumor cell lines treated with Gemcitabine or SN38 [1] | Enhanced cell killing by 3.0 to 29-fold, in a p53-dependent fashion. | | In Vitro p53-deficient glioblastoma and HNSCC* cells treated with radiation [4] [2] [5] | Potent radiosensitization; reduced clonogenic survival; increased DNA damage and apoptosis. | | In Vivo SW620 human colon carcinoma xenografts treated with Irinotecan [1] | Potentiated antitumor activity with minimal toxicity. | | In Vivo Human head-and-neck carcinoma xenografts treated with radiation [2] [5] | Confirmed significant in vivo radiosensitization. | HNSCC: Head and Neck Squamous Cell Carcinoma

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.

  • Cell Culture and Reagents: Human glioblastoma cell lines (e.g., LN405, T98G - p53 mutated; A172, DBTRG - p53 wildtype) and primary cells are maintained according to standard protocols [4]. Prepare stock solutions of this compound in DMSO (e.g., 20 mM), stored at -80°C [4].
  • Clonogenic Survival Assay: This is a gold standard for measuring long-term cell survival and reproductive death following treatment [4] [2].
    • Seed cells at low density in dishes or plates.
    • Pre-treat cells with this compound (e.g., 0.5-1 µM) or vehicle control for a period (e.g., 1-2 hours).
    • Expose cells to the DNA-damaging agent (e.g., ionizing radiation, temozolomide).
    • Remove drugs/compounds and allow cells to grow for 7-14 days to form colonies.
    • Fix and stain colonies (e.g., with crystal violet), then count colonies (typically >50 cells).
    • Analyze the surviving fraction relative to controls.
  • Cell Cycle Analysis via Flow Cytometry: Used to confirm checkpoint abrogation [4] [2].
    • Treat cells (e.g., with radiation and/or this compound).
    • At specific time points post-treatment (e.g., 24 hours), harvest and fix cells.
    • Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI).
    • Analyze DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. Successful CHK1 inhibition is indicated by a failure to accumulate in G2/M after DNA damage.
  • DNA Damage Assessment (γH2AX Assay): Phosphorylation of histone H2AX (γH2AX) is a sensitive marker of DNA double-strand breaks [4].
    • Treat and harvest cells.
    • Fix, permeabilize, and stain cells with a fluorescent antibody specific for γH2AX.
    • Detect and quantify foci either manually by fluorescence microscopy or automatically via flow cytometry. An increase in γH2AX foci in cells treated with this compound and DNA-damaging agents indicates persistent/unrepaired DNA damage.

Key Research Applications & Conclusions

  • Therapeutic Rationale: this compound validates the strategy of synthetic lethality, where its combination with DNA-damaging agents selectively targets p53-deficient cancer cells [1] [2].
  • Research Utility: It serves as a highly selective tool compound for dissecting CHK1-specific functions in the DNA damage response, with distinct advantages over dual CHK1/CHK2 inhibitors [2].
  • Clinical Translation: The compelling preclinical data provides a strong rationale for clinical studies of this approach, particularly for p53-deficient cancers like certain glioblastomas and head-and-neck carcinomas [4] [2] [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 exerts its effects by disrupting a critical DNA damage response pathway. The diagram below illustrates the core mechanism by which this compound inhibits Chk1 to promote cell death in p53-deficient cells.

G DNA_Damage DNA Damage (e.g., by IR, TMZ) ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1_Activation Chk1 Phosphorylation/Activation ATR_Activation->Chk1_Activation CellCycleArrest S and G₂/M Cell Cycle Arrest Chk1_Activation->CellCycleArrest DNA_Repair DNA Repair & Cell Survival CellCycleArrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe/Apoptosis CellCycleArrest->Mitotic_Catastrophe Abrogated Arrest Forces Mitotic Entry SAR This compound SAR->Chk1_Activation Inhibits SAR->Mitotic_Catastrophe p53_Status p53-Deficient Cancer Cell

Chk1 Inhibition by this compound Prevents DNA Repair in p53-Deficient Cells

In p53-deficient cancer cells, the G1/S checkpoint is compromised, making them heavily reliant on the Chk1-mediated G2/M checkpoint to repair DNA damage [1] [2]. This compound blocks this critical backup pathway, forcing cells with unrepaired DNA damage into mitosis, leading to catastrophic cell death [3].

Key biomarker changes observed with this compound treatment include:

  • Inhibition of Chk1 autophosphorylation at S296 [4] [5]
  • Reduced phosphorylation of CDK1 at Y15, allowing premature mitotic entry [4] [5]
  • Increased γH2AX levels, indicating persistent DNA damage [5] [3]
  • Enhanced poly (ADP-ribose) polymerase (PARP) cleavage, a marker of apoptosis [5]

Therapeutic Applications and Experimental Evidence

This compound has been investigated as a sensitizing agent across various cancer types and treatment modalities. Its efficacy is most pronounced in p53-deficient models [2] [3].

Glioblastoma Multiforme

A 2019 study demonstrated that this compound can sensitize human glioblastoma cells to standard therapies [6] [1].

  • Combination Treatments: SAR was combined with irradiation (IR), temozolomide (TMZ), and decitabine (5-aza-2'-deoxycytidine).
  • Key Findings:
    • Showed radiosensitizing effects on apoptosis induction and reduction of long-term clonogenic survival in both p53-mutant and p53-wildtype glioblastoma cell lines and primary cells [6] [1].
    • In p53-mutant cells, SAR abrogated the IR-induced G₂/M arrest and enhanced IR-induced DNA damage [6] [1].
    • The multimodal treatment (SAR + IR + TMZ + decitabine) most effectively reduced clonogenicity across all tested cell lines [6] [1].
    • No neurotoxic effects were detected in a murine neural progenitor cell model, suggesting a potential therapeutic window [6] [1].
Medulloblastoma

A very recent 2025 study explored this compound in Sonic hedgehog-activated, TP53-mutant (SHH/p53-mut) medulloblastoma, a high-risk pediatric brain tumor [7].

  • In Vitro Findings: SAR enhanced the antitumor effects of radiation, reducing metabolic activity and proliferation, increasing apoptosis, and causing more residual DNA damage compared to radiation alone [7].
  • In Vivo Findings: In an orthotopic mouse model, this compound alone delayed tumor growth. Its combination with fractionated radiation showed complex effects dependent on dosing, but successfully demonstrated, for the first time, the intracranial antitumor activity of this specific Chk1 inhibitor [7].
Other Cancers
  • Head and Neck Carcinoma & Colorectal Cancer: this compound mediated radiosensitization in p53-deficient cell lines and in vivo xenograft models. It suppressed radiation-induced G₂/M arrest, reduced clonogenic survival, and inhibited homologous recombination repair specifically in p53-defective cells [2] [3].
  • Colon Carcinoma: SAR significantly enhanced the cell-killing effect of chemotherapeutic agents like gemcitabine and SN38 (the active metabolite of irinotecan) by 3- to 29-fold in a p53-dependent fashion [5].

Experimental Design and Protocols

For researchers aiming to replicate or build upon these studies, here is a summary of key methodological details from the cited literature.

In Vitro Cell Culture and Treatment
  • Cell Lines Used: Experiments have been performed across various lines including glioblastoma (LN405, T98G, A172, DBTRG), medulloblastoma (UW228, DAOY), colon carcinoma (HT-29, SW620), and head and neck carcinoma (Cal27, HN6) [6] [2] [7].
  • Drug Preparation: Stock solutions of this compound are typically prepared in DMSO. A common concentration is 20 mM, stored at -80°C. Working solutions are made in cell culture medium immediately before use [1].
  • Treatment Concentrations: Effective concentrations vary by model. In glioblastoma studies, a 1 µM concentration was often used in combination treatments [1]. In colon cancer models, SAR was used at 5 µM to potentiate the effects of SN38 [8].
Key Assays and Readouts

The table below outlines central experimental methodologies for evaluating this compound activity.

Assay Type Measured Endpoint Technical Description
Clonogenic Assay [6] [2] Reproductive Cell Survival Cells seeded at low density, treated, allowed to form colonies for ~14 days, stained and counted.

| Flow Cytometry (Cell Cycle) [6] [5] | Cell Cycle Distribution | Cells fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to monitor G2/M arrest and abrogation. | | Flow Cytometry (Apoptosis) [6] [7] | Apoptotic Cell Death | Cells stained with Annexin-V/FITC and PI to distinguish early/late apoptotic and necrotic cells. | | Immunofluorescence/ Western Blot [6] [5] [3] | DNA Damage & Mechanism Biomarkers (γH2AX, pChk1-S296, pCDK1-Y15) | Specific antibodies detect protein phosphorylation and DNA damage markers. | | Comet Assay [6] | DNA Strand Breaks | Electrophoresis of single cells; extent of DNA migration ("comet tail") indicates DNA damage. |

In Vivo Administration
  • Model: Typically immunocompromised mice (e.g., nude mice) bearing human tumor xenografts (e.g., SW620 colon carcinoma) [4] [8].
  • Dosage and Route: A common regimen is 40 mg/kg administered via intraperitoneal (i.p.) injection [4] [8]. This compound has minimal oral bioavailability in mice (~5%) [8].
  • Schedule: Often given on an intermittent schedule; for example, on days 0, 1, 7, 8, 14, and 15 when combined with irinotecan [4].
  • Biomarker Validation: Tumor samples can be analyzed to confirm target engagement, such as inhibition of irinotecan-induced CHK1 phosphorylation at S296 [8].

References

Quantitative Profile of SAR-020106

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary inhibitory concentrations (IC50) and activity data for SAR-020106.

Parameter Description Value Context / Cell Line
CHK1 Enzyme IC₅₀ Inhibition of isolated human CHK1 enzyme [1] [2] [3] 13.3 nM Cell-free assay
Cellular Target Engagement Abrogation of etoposide-induced G2 arrest [1] [2] 55 nM (IC₅₀) HT29 colon cancer cells
Cellular Potency Abrogation of etoposide-induced G2 arrest [3] 91 nM (IC₅₀) SW620 colon cancer cells
Single-Agent Toxicity Growth inhibition (GI₅₀) [3] 0.48 μM (GI₅₀) HT29 cells
~2 μM (GI₅₀) SW620 cells
Enhancement of Cytotoxics Fold-increase in cell killing [1] 3.0- to 29-fold Various colon cancer lines

Core Experimental Protocol

A key experiment demonstrating the cellular efficacy of this compound is the abrogation of a genotoxic-induced G2/M cell cycle arrest, often referred to as the "M-phase Induction Assay" [1].

  • Cell Line: HT29 human colon carcinoma cells.
  • Key Reagents: Etoposide (a DNA-damaging agent) and this compound.
  • Procedure:
    • Induce G2 Arrest: Treat exponentially growing HT29 cells with a high dose of etoposide (e.g., 50 μM) for 1 hour.
    • Inhibit CHK1: After removing etoposide, incubate the cells with increasing concentrations of this compound for approximately 23 hours.
    • Quantify Abrogation: The percentage of cells that have entered mitosis despite the DNA damage is measured. A common method is using an ELISA to detect the expression of M-phase phosphoprotein 2, a mitotic marker.
  • Output: The concentration of this compound that induces 50% of the maximum mitotic entry (IC50) is calculated, which was 55 nM in HT29 cells [2].

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the CHK1 kinase, a central player in the DNA damage response (DDR), particularly in p53-deficient cancer cells. The following diagram illustrates the core mechanism.

G DNA_Damage DNA Damage (e.g., by Irinotecan, Radiation) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation (pS296) ATR_Activation->CHK1_Activation CDK1_Inhibition pY15-CDK1 (Cell Cycle Arrest at G2/M) CHK1_Activation->CDK1_Inhibition Cell_Survival Cell Survival (DNA Repair) CDK1_Inhibition->Cell_Survival Mitotic_Catastrophe Mitotic Catastrophe & Cell Death CDK1_Inhibition->Mitotic_Catastrophe Abrogation SAR This compound SAR->CHK1_Activation Inhibits SAR->CDK1_Inhibition Blocks

> The mechanism of this compound. By inhibiting CHK1, it prevents DNA damage-induced cell cycle arrest, forcing damaged cells into mitosis, leading to cell death.

Research Applications and Synergies

The primary research utility of this compound is as a sensitizing agent to enhance the efficacy of DNA-damaging anticancer treatments, especially in models with deficient p53 function [4] [5]. Key synergies from the search results include:

  • With Chemotherapy: Significantly enhances the cell-killing effect of gemcitabine and SN38 (the active metabolite of irinotecan) in vitro, and potentiates the antitumor activity of irinotecan in vivo [1] [3].
  • With Radiotherapy: Sensitizes p53-deficient human tumor cells (including glioblastoma and HPV-positive cells) to radiation in vitro and in vivo [4] [5].
  • In Resistant Cancers: Can rescue CXCL2-mediated platinum resistance in epithelial ovarian cancer models when combined with a CXCR2 inhibitor [6].

Key Biomarker Assays

To confirm on-target activity of this compound in experiments, the following biomarkers can be monitored via Western blot [1] [4]:

  • Reduction in pS296-CHK1: This indicates direct inhibition of CHK1 autophosphorylation.
  • Reduction in pY15-CDK1: This confirms the functional outcome of CHK1 inhibition and the abrogation of the G2/M checkpoint.
  • Increase in γH2AX and PARP cleavage: These are markers of increased DNA damage and apoptosis, respectively, resulting from successful checkpoint abrogation.

The data confirms that this compound is a valuable tool compound for preclinical research targeting the DNA damage response pathway.

References

SAR-020106 pharmacokinetics plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Available Pharmacokinetic and In Vivo Data

The table below summarizes the key in vivo findings and available quantitative data related to the pharmacology of SAR-020106:

Aspect Findings Experimental Context
Oral Bioavailability Low (5% in mice) [1]. Preclinical mouse model.
Effective In Vivo Dose 40 mg/kg (IP) [1]. SW620 colon cancer xenograft model in mice.
In Vivo Efficacy & Safety Enhanced antitumor effects of irinotecan/gemcitabine; minimal toxicity when dosed IP [2] [1]. Biomarker confirmation: inhibited irinotecan-induced CHK1 autophosphorylation (pS296) in tumors post-IP dosing [1]. SW620 xenograft model; biomarker analysis post IP dosing.
Single-Agent Activity No significant activity; tumors grew similarly to vehicle-treated controls [1]. SW620 xenograft model.

Mechanism of Action and Experimental Workflow

This compound is an ATP-competitive, potent, and selective inhibitor of checkpoint kinase 1 (CHK1), with an IC₅₀ of 13.3 nM in cell-free assays [2] [1]. It abrogates DNA damage-induced cell cycle arrest, enhancing the cytotoxicity of genotoxic agents.

The following diagram illustrates the core signaling pathway targeted by this compound and a generalized in vivo experiment workflow to assess its efficacy:

Diagram illustrating the CHK1 pathway this compound inhibits and a typical in vivo workflow to evaluate its efficacy in combination with DNA-damaging agents [2] [1].

Detailed Experimental Protocol

The following methodology is adapted from the in vivo studies referenced in the data table [2] [1]:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c) implanted with human cancer cells, such as SW620 colon carcinoma cells, to establish xenograft tumors.
  • Dosing Formulation: Prepare a homogeneous suspension of this compound. A common method involves using a vehicle like a 0.5% carboxymethyl cellulose (CMC-Na) solution to achieve a stable suspension at the required concentration (e.g., sufficient for a 40 mg/kg dose in a 5 mg/mL working solution) [1].
  • Dosing Regimen: Administer this compound via intraperitoneal (IP) injection. A typical schedule is to dose 40 mg/kg IP, often given in combination with a cytotoxic agent like irinotecan. The timing of this compound administration relative to the cytotoxic drug should be optimized based on the mechanism; it is often given after or concurrently.
  • Assessment of Efficacy:
    • Tumor Volume Measurement: Regularly measure tumor dimensions using calipers. Calculate tumor volume and track growth over time in the different treatment groups (vehicle, this compound alone, cytotoxic drug alone, combination).
    • Biomarker Validation (On-target Effect): At a specified time after dosing, euthanize a subset of animals and excise tumors. Analyze tumor lysates by western blot to detect inhibition of CHK1 autophosphorylation at serine 296 (pS296) and reduced phosphorylation of CDK1 at tyrosine 15 (Y15) [2] [1]. This confirms successful target engagement in the tissue.

References

SAR-020106 in vitro cell cycle abrogation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cellular Effects

SAR-020106 achieves its effects by disrupting key cell cycle checkpoints. The diagram below illustrates this core signaling pathway and the points where this compound intervenes.

G DNA_Damage DNA Damage (e.g., by IR, TMZ) ATR_Act ATR Activation DNA_Damage->ATR_Act G2_M_Arrest G2/M Cell Cycle Arrest Mitosis Mitotic Entry G2_M_Arrest->Mitosis Allows Repair CHK1_Act CHK1 Activation (Phosphorylation) ATR_Act->CHK1_Act CDK1_Inact Inactive CDK1 (pY15) CHK1_Act->CDK1_Inact CDK1_Inact->G2_M_Arrest Apoptosis Apoptosis & Cell Death Mitosis->Apoptosis With Unrepaired DNA SAR This compound SAR->CHK1_Act Inhibits SAR->CDK1_Inact Prevents

Figure 1: this compound abrogates the DNA damage-induced G2/M checkpoint. This compound inhibits CHK1 activation, preventing inactivation of CDK1. This forces p53-deficient cells with DNA damage to bypass arrest and enter mitosis, leading to cell death.

Summary of Quantitative In Vitro Data

The biological effects of this compound are quantified across various experimental models.

Table 1: Key In Vitro Cell Cycle Abrogation and Cytotoxicity Data [1] [2] [3]

Experimental Model Treatment Condition Measured Outcome Result
Isolated Human CHK1 Enzyme This compound Enzymatic Inhibition (IC₅₀) 13.3 nM
HT29 Cells (Colon Cancer) Etoposide + this compound Abrogation of G2 Arrest (IC₅₀) 55 nM
SW620 Cells (Colon Cancer) Etoposide + this compound Abrogation of G2 Arrest (IC₅₀) 91 nM
Multiple Colon Tumor Lines Gemcitabine/SN38 + this compound Enhancement of Cell Killing 3.0 to 29-fold increase
p53-mutated Cell Lines Gemcitabine/SN38 + this compound Selective Potentiation Index 2.3 to 4.5-fold (vs p53-wt)

Table 2: Biomarker Evidence of Target Engagement [1] [2]

Biomarker Biological Role Effect of this compound
CHK1 autophosphorylation (S296) Marker of CHK1 kinase activity Inhibited in a dose-dependent manner
CDK1 phosphorylation (Y15) Key step in G2/M checkpoint enforcement Blocked, allowing mitotic entry

Detailed Experimental Contexts and Protocols

For practical application in research, here is a detailed breakdown of key experimental setups from the literature.

Table 3: Representative In Vitro Experiment Parameters [1] [4]

Parameter Cell Lines Used Standard Treatment Protocol Key Assays for Readout
Cell Cycle Abrogation HT29, SW620 (Colon Ca.) Pre-treatment with DNA-damaging agent (e.g., 1-10 µM etoposide), followed by this compound (0.1-1 µM) for ~24 hours [1]. Flow cytometry for DNA content (PI staining) to assess cell cycle distribution [1] [4].
Clonogenic Survival Various GBM (LN405, T98G, A172), HNSCC (Cal27, HN6) cells [4] [5]. Cells treated with SAR (typically 0.1-1 µM) alongside or after IR (2-6 Gy) or chemotherapeutics [4] [5]. Colony formation assay; colonies counted after 7-14 days [4] [5].
DNA Damage Analysis Glioblastoma cell lines and primary cells [4]. Combination of SAR with IR or TMZ. γH2AX immunofluorescence (measures DSBs) [4] or alkaline comet assay [4].
Apoptosis Assay Glioblastoma cell lines and primary cells [4]. Treatment for 48-72 hours. Annexin V staining analyzed by flow cytometry [4].

Research Applications and Strategic Insights

  • Ideal Use Cases: The strongest rationale for using this compound is in p53-deficient tumor models (e.g., many glioblastomas, head and neck cancers) to enhance the effect of radiotherapy or DNA-damaging chemotherapy like temozolomide and irinotecan [4] [5].
  • Biomarker Strategy: Always confirm on-target activity in your models by monitoring the suppression of pS296 CHK1 and pY15 CDK1 [1] [2].
  • Beyond 2D Models: The radiosensitizing effect of CHK1 inhibition holds in more complex models, including 3D spheroids and patient-derived organoids, as shown with other CHK1 inhibitors [6].
  • Practical Note: this compound is readily available from commercial biochemical suppliers for research purposes [3].

References

SAR-020106 ATP-competitive inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Selectivity

The table below summarizes the core quantitative data characterizing SAR-020106.

Property Description / Value
Primary Target Checkpoint Kinase 1 (CHK1) [1] [2] [3]
Mode of Action ATP-competitive [1] [2] [3]
Potency (IC₅₀) 13.3 nM (isolated human CHK1 enzyme) [1] [2] [3]
Cellular Activity (IC₅₀) 55 nM (abrogation of etoposide-induced G2 arrest in HT29 cells) [1] [2]
Selectivity Potent and selective for CHK1; demonstrates excellent selectivity over CHK2 [4] [3]
Key Biomarker Effects Inhibits drug-induced CHK1 autophosphorylation at S296; blocks CDK1 phosphorylation at Y15 [1] [3]

Key Experimental Protocols

The efficacy and mechanism of this compound have been established through several standard experimental approaches.

In Vitro Cell-Based Assays
  • Cell Cycle Arrest Abrogation Assay: Cells (e.g., HT29 colon carcinoma) are pre-treated with a DNA-damaging agent like etoposide to induce G2 arrest. This compound is then added, and the abrogation of arrest is measured by quantifying the increase in mitotic cells (e.g., via M-phase phosphoprotein 2 expression) or by flow cytometry for cell cycle distribution. The IC₅₀ is calculated from dose-response curves [1] [2] [3].
  • Clonogenic Survival Assay: Tumor cells are treated with a cytotoxic drug (e.g., gemcitabine, SN38) alone or in combination with this compound. After a defined period, cells are washed and allowed to form colonies for 1-3 weeks. Colonies are counted, and the enhancement of cell killing is calculated by comparing the surviving fractions [1] [5].
  • Biomarker Analysis (Immunoblotting): Cells or tumor xenograft samples are treated with combinations of DNA-damaging agents and this compound. Lysates are analyzed by Western blot to detect inhibition of pathway biomarkers, such as reduced phosphorylation of CHK1 (S296) and its substrate CDK1 (Y15) [1] [2].
In Vivo Xenograft Models
  • Protocol for Combination Therapy: A standard protocol involves mice bearing SW620 human colon carcinoma xenografts. Irinotecan is administered intravenously (e.g., 30 mg/kg). This compound is given via intraperitoneal injection (40 mg/kg) on the same day and the following day (e.g., days 0, 1, 7, 8, etc.). Tumor volume is monitored over time and compared to groups treated with either agent alone [1] [2].
  • Biomarker Assessment in Tumors: To demonstrate target engagement in vivo, tumor samples are collected after dosing, and the inhibition of irinotecan-induced CHK1 autophosphorylation at S296 is confirmed by Western blot [1] [2].

The following diagram illustrates a typical workflow for evaluating this compound in a preclinical in vivo study:

G cluster_B Treatment Groups Start Establish Xenograft Model (e.g., SW620 cells in nude mice) A Randomize Mice into Treatment Groups Start->A B Administer Treatments A->B C Monitor Tumor Growth and Body Weight B->C B1 Vehicle Control B2 This compound alone (40 mg/kg, i.p.) B3 Cytotoxic Drug alone (e.g., Irinotecan 30 mg/kg, i.v.) B4 Combination Therapy D Collect Tumor Tissue for Biomarker Analysis C->D E Analyze Data (Tumor Volume, Biomarkers) D->E End Report Conclusions E->End dashed dashed        color=        color=

Preclinical in vivo study workflow for evaluating this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting CHK1, a key kinase in the DNA damage response (DDR) pathway. The diagram below illustrates this pathway and the inhibitor's role.

G DNA_Damage Genotoxic Stress (IR, TMZ, Gemcitabine) ATR_Act ATR Activation DNA_Damage->ATR_Act CHK1_Act CHK1 Phosphorylation/Activation ATR_Act->CHK1_Act Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) CHK1_Act->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Survival Cell Survival DNA_Repair->Survival SAR This compound (CHK1 Inhibitor) SAR->CHK1_Act Inhibits Abrogation Checkpoint Abrogation SAR->Abrogation Mitotic_Catastrophe Premature Mitotic Entry (Damaged DNA) Abrogation->Mitotic_Catastrophe Apoptosis Apoptosis / Cell Death Mitotic_Catastrophe->Apoptosis

This compound inhibits CHK1 to abrogate DNA damage-induced cell cycle arrest. The core mechanism relies on synthetic lethality. Many cancer cells are deficient in the p53-mediated G1/S checkpoint, making them heavily dependent on the S and G2/M checkpoints (governed by CHK1) for DNA repair. By inhibiting CHK1, this compound forces p53-deficient cancer cells with DNA damage to bypass critical checkpoints, leading to mitotic catastrophe and cell death, while theoretically sparing normal cells with intact p53 function [1] [5].

Therapeutic Activity in Disease Models

This compound has shown promising sensitizing activity in various cancer models when combined with DNA-damaging agents.

Cancer Model Combination Therapy Key Findings Citation
Colon Carcinoma (SW620 xenografts) Irinotecan or Gemcitabine Potentiated antitumor activity with minimal toxicity; biomarker evidence of CHK1 inhibition in tumors [1] [4]. [1] [4]
Glioblastoma (p53-mutant & wild-type cells) Radiation (IR), Temozolomide (TMZ) This compound acted as a potent radiosensitizer, enhanced DNA damage, reduced clonogenic survival, and induced apoptosis [5]. [5]
Glioblastoma (p53-mutant & wild-type cells) Decitabine (5-aza-dC) Showed radioadditive effects in combination with the epigenetic drug decitabine [5]. [5]

The combination of this compound with radiation and temozolomide in glioblastoma models appears particularly effective. A 2019 study demonstrated that this combination strongly reduced clonogenicity of tumor cells and induced apoptosis, with the most effective reduction of long-term survival achieved through a multimodal approach. Importantly, this study suggested a low risk of neurotoxicity based on a neural progenitor cell model [5].

References

Comprehensive Application Notes and Protocol: SAR-020106 for Radiosensitization in Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR-020106 and Therapeutic Rationale

This compound is a potent and highly selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has emerged as a promising radiosensitizing agent for various cancers, including therapeutically resistant glioblastoma (GBM). The molecular rationale for targeting Chk1 in GBM stems from the frequent p53 dysfunction observed in approximately 30-50% of glioblastoma cases, which creates a therapeutic vulnerability that can be exploited through targeted therapy approaches [1] [2]. In p53-deficient tumor cells, including GBM, the G1/S cell cycle checkpoint is compromised, leading to increased reliance on the G2/M checkpoint for DNA damage repair—a process coordinately regulated by Chk1 [3]. This dependency represents a critical therapeutic window that allows this compound to selectively sensitize p53-mutated tumor cells to radiation while theoretically sparing normal tissues with functional p53 pathways.

The mechanistic basis for this compound-mediated radiosensitization involves abrogation of cell cycle arrest in the G2/M phase following radiation-induced DNA damage, thereby forcing tumor cells to prematurely enter mitosis with unrepaired DNA double-strand breaks [1]. Additionally, this compound disrupts homologous recombination (HR), a high-fidelity DNA repair pathway, through its interaction with RAD51, further compounding DNA damage accumulation in irradiated cells [2]. Preclinical studies have demonstrated that this compound not only enhances the efficacy of conventional radiation therapy but also potentiates the effects of standard glioblastoma chemotherapeutic agents including temozolomide (TMZ) and the epigenetic modulator decitabine (5-aza-2'-deoxycytidine) [1] [2]. This multi-faceted approach to targeting DNA damage response pathways represents a promising strategy for overcoming the radioresistance that characterizes glioblastoma and contributes to its poor prognosis.

This compound Properties and Mechanism of Action

Chemical and Pharmacological Profile

This compound is characterized as a potent and selective ATP-competitive small molecule inhibitor specifically designed to target the Chk1 kinase. The compound demonstrates high specificity for Chk1 with minimal off-target effects on other kinase pathways, distinguishing it from earlier, less selective Chk inhibitors that encountered toxicity challenges in clinical development [3]. Molecular analyses have confirmed that this compound effectively inhibits Chk1 autophosphorylation at Ser296, serving as a robust pharmacodynamic marker of target engagement regardless of p53 status [3]. This well-defined mechanism of action and clean kinase selectivity profile make this compound an optimal tool compound for investigating Chk1-mediated radiosensitization in preclinical glioma models.

Molecular Mechanism of Radiosensitization

The molecular mechanism by which this compound mediates radiosensitization involves coordinated disruption of critical DNA damage response pathways, with particular potency in p53-deficient cellular contexts commonly found in glioblastoma. The sequence of molecular events can be summarized as follows:

  • Ionizing radiation induces DNA double-strand breaks, activating the ATR-Chk1 signaling axis
  • Active Chk1 normally phosphorylates downstream effectors, enforcing cell cycle arrest and promoting DNA repair
  • This compound binds to the ATP-binding pocket of Chk1, inhibiting its kinase activity
  • This inhibition leads to abrogated G2/M cell cycle arrest, forcing premature mitotic entry
  • Simultaneously, this compound disrupts RAD51-mediated homologous recombination
  • The combined effect results in persistent DNA damage and mitotic catastrophe

This mechanistic pathway is visually summarized in the diagram below:

G IR Ionizing Radiation DNA_damage DNA Double-Strand Breaks IR->DNA_damage ATR_activation ATR Activation DNA_damage->ATR_activation Chk1_activation Chk1 Phosphorylation/Activation ATR_activation->Chk1_activation G2_arrest G2/M Cell Cycle Arrest Chk1_activation->G2_arrest HR_repair Homologous Recombination Repair Chk1_activation->HR_repair SAR This compound Chk1_inhibition Chk1 Inhibition SAR->Chk1_inhibition G2_abrogation G2/M Checkpoint Abrogation Chk1_inhibition->G2_abrogation HR_disruption HR Disruption (RAD51) Chk1_inhibition->HR_disruption G2_arrest->HR_repair mitotic_entry Premature Mitotic Entry G2_abrogation->mitotic_entry persistent_damage Persistent DNA Damage HR_disruption->persistent_damage mitotic_entry->persistent_damage cell_death Mitotic Catastrophe & Cell Death persistent_damage->cell_death

Figure 1: Molecular Mechanism of this compound-Mediated Radiosensitization

In Vitro Experimental Protocols

Cell Culture and Reagent Preparation
3.1.1 Glioblastoma Cell Models

Experimental validation of this compound-mediated radiosensitization should employ diverse glioma models representing different molecular subtypes. The following cell systems are recommended:

  • Established GBM cell lines: Include both p53-wildtype (A172, DBTRG) and p53-mutated (LN405, T98G) models to validate p53-selective effects [1]
  • Primary glioblastoma cells: Patient-derived cells (e.g., P0297 p53-mutated, P0306 p53-wildtype) maintain better representation of tumor heterogeneity [2]
  • Glioma stem-like cells (GSCs): Culture in neural stem cell conditions (Neurobasal Medium with EGF, FGF, B27 supplement) to evaluate effects on radioresistant subpopulations [4]

Cells should be maintained under standard conditions (37°C, 5% CO₂) with regular mycoplasma testing and authentication via short tandem repeat profiling to ensure model fidelity [3].

3.1.2 Drug Preparation and Storage

Proper handling and preparation of this compound is critical for maintaining compound stability and experimental reproducibility:

  • Prepare a 20 mM stock solution in DMSO, aliquoted and stored at -80°C [1] [2]
  • Avoid more than 1-2 freeze-thaw cycles; working aliquots can be stored at 4°C for up to one week [2]
  • Create fresh working solutions in cell culture medium immediately before each experiment
  • Include vehicle controls with equivalent DMSO concentrations (typically 0.1% v/v or less) in all experiments [2]
  • For combination studies, temozolomide (100 mM stock in DMSO) and decitabine (10 mM stock in PBS) should be prepared and stored at -20°C [2]
Treatment Schedule and Radiation Procedures
3.2.1 In Vitro Drug Treatment Protocol

Optimal radiosensitization with this compound follows a specific treatment sequence:

  • Pre-incubation: Add this compound 1 hour prior to radiation to ensure target engagement before DNA damage induction [1] [2]
  • Concentration range: Use 1-10 μM this compound based on experimental objectives (lower for sensitization studies, higher for monotherapy effects) [1]
  • Combination treatments: For multi-agent studies, add temozolomide or decitabine 2-4 hours before this compound to allow for drug incorporation [2]
  • Post-treatment incubation: Maintain drugs in culture medium throughout the observation period unless specified for recovery experiments [2]
3.2.2 Radiation Delivery

Standardized radiation procedures ensure consistent DNA damage induction:

  • Use X-ray irradiators (150-220 kV) at dose rates of approximately 1-3 Gy/min [1] [3]
  • Deliver single fractions of 2-6 Gy based on experimental endpoints [1]
  • For fractionated radiation models, implement daily fractions of 2 Gy over 3-5 days with daily renewal of this compound [2]
  • Maintain temperature control (37°C) during irradiation through heated chambers or rapid processing
  • Include sham-irradiated controls with identical handling except radiation exposure

The complete workflow for in vitro radiosensitization experiments is summarized below:

G cluster_analysis Analysis Timepoints Day0 Day 0: Cell Seeding Day1 Day 1: Drug Administration • TMZ/Decitabine (if used) • this compound (1h before IR) Day0->Day1 IR_step Radiation Delivery (2-6 Gy) Day1->IR_step Analysis Endpoint Analysis (1h to 14 days) IR_step->Analysis Early Early (1-24h): • DNA Damage (γH2AX) • Cell Cycle Analysis->Early Mid Mid (24-72h): • Apoptosis • Proliferation Analysis->Mid Late Late (14 days): • Clonogenic Survival Analysis->Late

Figure 2: In Vitro Experimental Workflow for this compound Radiosensitization

Assessment Methodologies

Apoptosis and Cell Death Analysis

Multiple complementary approaches should be employed to quantify cell death following this compound and radiation combination treatment:

  • Annexin V/Propidium Iodide Staining:

    • Harvest cells 48-72 hours post-treatment
    • Stain with Annexin V-FITC and PI according to manufacturer protocols
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1]
  • Sub-G1 Cell Cycle Analysis:

    • Fix cells in 70% ethanol at 24-72 hours post-treatment
    • Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A)
    • Analyze DNA content by flow cytometry and quantify sub-G1 population representing apoptotic cells with fragmented DNA [1]
  • Caspase Activation Assays:

    • Measure caspase-3/7 activity using fluorescent substrate cleavage assays
    • Detect cleaved caspase-3 by western blotting or immunofluorescence at 24-48 hours post-treatment [5]
Clonogenic Survival Assays

The clonogenic assay remains the gold standard for evaluating radiosensitization and reproductive cell death:

  • Seed appropriate cell densities (200-1000 cells/well based on expected survival) in 6-well plates 24 hours before treatment [1] [2]
  • Apply this compound and radiation as described in Section 3.2
  • Remove drugs 24 hours post-irradiation and replace with fresh medium [2]
  • Incubate for 10-14 days without disturbance to allow colony formation
  • Fix with methanol and stain with 0.5% crystal violet
  • Count colonies containing >50 cells using automated or manual counting systems
  • Calculate surviving fractions normalized to plating efficiency of untreated controls [1] [3]
  • Fit data using the Linear-Quadratic model to derive radiobiological parameters (α, β, SER)
DNA Damage Evaluation

Assessment of DNA damage persistence is crucial for validating this compound mechanism of action:

  • γH2AX Immunofluorescence:

    • Fix cells at various timepoints (1, 6, 24, 72 hours) post-irradiation
    • Stain with anti-γH2AX antibody and appropriate fluorescent secondary antibody
    • Counterstain nuclei with DAPI and image by fluorescence microscopy
    • Quantify foci per nucleus in at least 50 cells per condition [1] [2]
  • Alkaline Comet Assay:

    • Harvest cells at early timepoints (1-6 hours) post-treatment
    • Embed in low-melting point agarose on microscope slides
    • Lyse cells and perform electrophoresis under alkaline conditions
    • Stain with DNA-binding dye (SYBR Gold, propidium iodide)
    • Score tail moment using automated or manual analysis systems [1]
  • S-Phase Specific Damage:

    • Pulse-label with EdU (10 μM, 5 hours) before fixation
    • Perform combined EdU click-chemistry and γH2AX immunofluorescence
    • Specifically analyze γH2AX foci in EdU-positive S-phase cells [2]
Cell Cycle Analysis

Flow cytometric cell cycle profiling reveals checkpoint abrogation:

  • Harvest cells at 2, 8, 16, and 24 hours post-irradiation to capture cell cycle dynamics [1]
  • Fix in 70% ethanol and stain with propidium iodide (50 μg/mL) containing RNase A
  • Analyze DNA content by flow cytometry (minimum 10,000 events per sample)
  • Use ModFit or FlowJo software to quantify G1, S, and G2/M populations
  • Focus on G2/M accumulation in irradiated controls versus abrogation in this compound combinations [1] [3]

In Vivo Translation and Therapeutic Efficacy

Mouse Xenograft Models

Translation of this compound-mediated radiosensitization to in vivo models requires careful experimental design:

  • Animal Selection: Use immunocompromised mice (NSG, nude) for human xenograft studies [6]
  • Tumor Implantation:
    • For subcutaneous models: Inject 1-5×10⁶ glioblastoma cells in Matrigel into flanks
    • For orthotopic models: Stereotactically implant 1-5×10⁵ cells into striatum or cortex [6]
  • Treatment Initiation: Begin therapy when tumors reach 100-200 mm³ (subcutaneous) or confirmed by imaging (orthotopic)
  • This compound Administration:
    • Deliver via intraperitoneal injection at 20-40 mg/kg [3]
    • Adminstrate 1-2 hours before each radiation fraction to ensure peak concentration during irradiation
    • Use 5% DMSO + 40% PEG300 + 5% Tween-80 in saline as vehicle [3]
  • Radiation Delivery:
    • Use fractionated regimens (2-5 Gy daily for 3-5 days) [6]
    • Employ precise collimation and anesthetic protocols (ketamine/xylazine)
    • Utilize lead shielding to protect non-tumor tissues
  • Tumor Monitoring:
    • Measure subcutaneous tumors 2-3 times weekly by caliper
    • Monitor orthotopic tumors by bioluminescence imaging (if luciferase-expressing) or MRI [6]
Toxicity and Neurotoxicity Assessment

Comprehensive safety evaluation is essential for clinical translation:

  • Body Weight Monitoring: Record weights daily during treatment and 2-3 times weekly thereafter [6]
  • Hematological Toxicity: Collect blood for complete blood counts at treatment completion
  • Neurotoxicity Assessment:
    • Utilize murine entorhinal-hippocampal slice culture models [1]
    • Evaluate nestin-positive neural progenitor cell numbers by immunofluorescence
    • Assess cognitive function in non-tumor bearing mice using behavioral tests [1]
  • Histopathological Analysis:
    • Collect major organs (liver, kidney, spleen) at study endpoint
    • Process for H&E staining and evaluate for pathological changes

Data Presentation and Key Findings

Quantitative Summary of this compound Effects

Table 1: Key Experimental Findings from this compound Radiosensitization Studies

Experimental Endpoint Cell Type/Model Treatment Conditions Key Results References
Clonogenic Survival p53-mut GBM cells (LN405, T98G) IR (2-6 Gy) + SAR 1-10 µM Dose Enhancement Ratio: 1.5-2.1; Significant reduction in surviving fraction [1]
Apoptosis Induction Primary GBM cells (p53-mut P0297) IR (4 Gy) + SAR 5 µM ~3.5-fold increase in Annexin V+ cells vs IR alone at 72h [1] [2]
DNA Damage Persistence p53-wt & p53-mut GBM cells IR (2 Gy) + SAR 5 µM ~2.8-fold more γH2AX foci at 24h vs IR alone in p53-mut cells [1] [2]
Cell Cycle Modulation p53-mut GBM cells IR (4 Gy) + SAR 5 µM G2/M checkpoint abrogation: 45% reduction in G2/M arrest at 16h [1]
In Vivo Tumor Growth HNSCC xenografts (p53-def) IR (3×2 Gy) + SAR 20 mg/kg Significant tumor growth delay; 8-day improvement in doubling time vs IR alone [3]
Neurotoxicity Murine hippocampal slices SAR 5-10 µM + IR No reduction in nestin+ neural progenitor cells [1]
Protocol Optimization Insights

Table 2: Critical Parameters for this compound Radiosensitization Experiments

Experimental Parameter Optimal Conditions Rationale Potential Pitfalls

| Drug Concentration | 1-10 µM (in vitro) 20-40 mg/kg (in vivo) | Balance between efficacy and toxicity; higher concentrations for monotherapy effects | >10 µM may cause excessive cytotoxicity masking radiosensitization | | Treatment Schedule | 1h pre-IR administration | Ensures Chk1 inhibition during radiation-induced DNA damage initiation | Post-IR administration reduces efficacy; >4h pre-IR may diminish target engagement | | Radiation Dose | 2-6 Gy (single) 2 Gy×5 (fractionated) | Clinically relevant doses; sufficient damage for detection without complete cytotoxicity | Doses >8 Gy may overwhelm repair mechanisms, masking sensitization effects | | Key Timepoints | 1-6h (DNA damage) 24h (cell cycle) 14d (clonogenic) | Captures early molecular events through long-term survival | Missing 24h window for cell cycle analysis may overlook G2/M abrogation | | Critical Controls | Vehicle + IR SAR alone Untreated | Isplements specific radiosensitization from additive or cytotoxic effects | Inadequate controls may lead to misinterpretation of combination effects |

Conclusion and Research Applications

This compound represents a promising translational candidate for glioblastoma radiosensitization with a well-defined mechanism of action centered on Chk1 inhibition and G2/M checkpoint abrogation. The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound in both in vitro and in vivo glioblastoma models. Key advantages of this approach include its selective potentiation in p53-deficient backgrounds, ability to enhance conventional therapies (radiation and temozolomide), and favorable neurotoxicity profile in preclinical assessments [1] [2].

Future research directions should focus on combination strategies with novel DNA damage response inhibitors, validation in patient-derived organoid models that better recapitulate tumor heterogeneity, and investigation of biomarkers beyond p53 status that may predict therapeutic response [7]. Additionally, the development of BBB-penetrant formulations or conjugation strategies could further enhance the clinical potential of this compound for glioblastoma applications [8]. The standardized protocols presented herein will facilitate systematic investigation across laboratories and accelerate the translation of this promising therapeutic approach.

References

Application Notes and Protocols: SAR-020106 as a Chemosensitizer for Temozolomide in Glioblastoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glioblastoma multiforme (GBM) remains the most common and aggressive primary brain tumor in adults, with a persistently poor prognosis despite standard therapeutic interventions. The current standard of care—maximal safe surgical resection followed by radiotherapy and temozolomide (TMZ) chemotherapy—yields a median overall survival of only 14-16 months, highlighting the critical need for novel treatment strategies to overcome therapeutic resistance [1] [2]. A significant challenge in GBM management is the development of TMZ resistance, which occurs through multiple mechanisms including enhanced DNA repair, particularly via O6-methylguanine-DNA methyltransferase (MGMT) activity, mismatch repair deficiencies, and activation of alternative survival pathways [3] [4]. In the ongoing search for effective strategies to counter TMZ resistance, targeting the DNA damage response (DDR) pathway has emerged as a promising approach.

Checkpoint kinase 1 (Chk1), a central regulator of the DNA damage response, plays a critical role in maintaining genomic integrity during replication stress. Chk1 is activated by phosphorylation in response to DNA damage, coordinating cell cycle arrest, DNA repair, and replication fork stability [2]. SAR-020106 (SAR) is a potent, highly selective ATP-competitive Chk1 inhibitor that disrupts homologous recombination (HR), an important DNA repair mechanism in proliferating cells [1] [2]. By inhibiting Chk1, this compound abrogates DNA damage-induced cell cycle checkpoints, preventing repair and leading to the accumulation of lethal DNA damage in cancer cells. This mechanism is particularly relevant in p53-deficient glioblastoma cells, which lack the G1/S checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint for DNA repair [1]. The strategic combination of DNA-damaging agents like TMZ with DNA repair inhibitors such as this compound represents a rational approach to enhance therapeutic efficacy in glioblastoma.

Experimental Results & Data Analysis

Efficacy Across Glioblastoma Models

The combination of This compound with temozolomide has demonstrated significant enhancement of antitumor activity across various glioblastoma models, with particular effectiveness observed in specific molecular contexts. The sensitizing effects of this compound have been consistently documented in both p53-mutated (p53-mut) and p53-wildtype (p53-wt) glioblastoma cell lines, though with varying degrees of efficacy based on genetic background [1] [2]. In p53-mutated cells (LN405, T98G), this compound treatment resulted in a pronounced abrogation of the IR-induced G2/M arrest, forcing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and enhanced cell death [1]. This effect was accompanied by a marked enhancement of IR-induced DNA damage, as measured by alkaline comet and γH2A.X assays, confirming the critical role of Chk1 inhibition in preventing efficient DNA repair following genotoxic stress.

The combination approach has shown substantial activity across different experimental models:

  • Primary glioblastoma cells: Both p53-mut (P0297) and p53-wt (P0306) primary cells demonstrated increased sensitivity to TMZ when combined with this compound, with particularly strong effects observed in p53-mut models [1]
  • Long-term clonogenic survival: The most dramatic effects were observed in clonogenic assays, where the multimodal treatment achieved the most effective reduction of clonogenicity in all tested cell lines, suggesting durable suppression of tumor reproductive capacity [1] [2]
  • In vivo relevance: The translational potential of these findings is supported by studies showing that this compound enhances the efficacy of DNA-damaging drugs in human xenograft models with minimal toxicity, providing a therapeutic window for clinical application [2]
Phenotypic and Molecular Responses

Table 1: Quantitative Assessment of this compound Combination Effects in Glioblastoma Models

Assay Type Cell Lines/Models Treatment Conditions Key Results Significance/P-value
Apoptosis (Annexin V) LN405 (p53-mut), T98G (p53-mut), A172 (p53-wt) TMZ + SAR vs. TMZ alone Significant increase in apoptosis, particularly in p53-mut cells Not specified
Clonogenic Survival All tested cell lines and primary cells IR + TMZ + SAR + 5-aza-dC Most effective reduction in long-term survival Not specified
DNA Damage (γH2A.X) p53-mut and p53-wt lines IR + SAR vs. IR alone Enhanced DNA damage persistence Not specified
Cell Cycle Distribution p53-mut cells IR + SAR vs. IR alone Abrogation of G2/M arrest Not specified
Neurotoxicity Assessment Murine hippocampal slice culture Multimodal treatment No reduction in nestin-positive neural progenitor cells No neurotoxic effects detected

The molecular mechanisms underlying these phenotypic responses involve complex interactions within the DNA damage response network. In p53-mutated cells, which constitute 30-50% of glioblastomas, the absence of functional p53 protein eliminates the G1 checkpoint, creating a heightened dependence on the Chk1-mediated G2/M checkpoint for DNA repair [2]. This compound specifically targets this vulnerability by disrupting the ATR-Chk1-RAD51 axis, which is essential for homologous recombination repair, particularly during S and G2 phases of the cell cycle [2]. This mechanistic insight explains the selective enhancement of TMZ efficacy in p53-deficient backgrounds, offering a potential strategy for personalized glioblastoma therapy based on molecular profiling.

Table 2: Comparison of TMZ Resistance Mechanisms and Targeted Interventions

Resistance Mechanism Key Biomarkers/Effectors Experimental Interventions Observed Outcomes
MGMT-mediated repair MGMT expression, promoter methylation status Decitabine combination Radioadditive effects, albeit to a lesser extent than SAR [1]
Dysregulated circRNAs circ0059511, miR-194-5p, FZD6 circ0059511 silencing Restored TMZ sensitivity, reduced tumor volume in xenografts [5]
YKL-40 upregulation YKL-40, STAT3 phosphorylation YKL-40 gene inhibition Partial restoration of TMZ sensitivity, reduced invasion [6]
PARP-mediated repair PARP, NAD+ levels, NAMPT Olaparib + FK866 combination Enhanced tumor suppression in TMZ-resistant cells [4]
Extracellular vesicle signaling COX-2, PGE2 COX-2 inhibitors (Celecoxib, NS398) Counteracted TMZ resistance, reduced M2-like polarization [7]

Materials & Methods

Reagents and Cell Culture
3.1.1 Chemical Compounds and Inhibitors
  • This compound (SAR): Obtain from SYNkinase as a lyophilized powder. Prepare a 20 mM stock solution in DMSO, aliquot, and store at -80°C for long-term storage. For working solutions, prepare a 1 mM solution in DMSO and store at 4°C for maximum one week [2]
  • Temozolomide (TMZ): Obtain from Sigma-Aldrich. Prepare a 100 mM stock solution in DMSO and store at -20°C. Protect from light and moisture [2]
  • Decitabine (5-aza-2'-deoxycytidine, 5-aza-dC): Obtain from Sigma-Aldrich. Prepare a 10 mM stock solution in PBS and store at -20°C [2]
  • CCT244747: Obtain from AdipoGen. Prepare a 20 mM stock solution in DMSO and store at -20°C [2]
3.1.2 Cell Lines and Culture Conditions
  • Established glioblastoma cell lines: Use human glioblastoma cell lines with defined p53 status, including p53-mutated lines (LN405, T98G) and p53-wildtype lines (A172, DBTRG). Authenticate cell lines regularly and use within early passages (passages 5-20) [2]
  • Primary glioblastoma cells: Establish primary cultures from patient-derived biopsies following ethical approval and informed consent. Culture in serum-free conditions to enrich for glioblastoma stem cells (GSCs) using DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL) [3]
  • Culture conditions: Maintain cells in appropriate media (DMEM with 4.5 g/L glucose for LN405, T98G, A172; RPMI 1640 for DBTRG) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere [2]
Experimental Protocols
3.2.1 Combination Treatment Protocol

Table 3: Standard Dosing Regimen for Combination Studies

Compound Stock Concentration Working Concentration Treatment Duration Solvent Control
This compound 20 mM in DMSO 1-5 µM 24-72 hours 0.1% DMSO
Temozolomide 100 mM in DMSO 50-400 µM 5 days (mimicking clinical schedule) 0.1% DMSO
Decitabine 10 mM in PBS 0.5-5 µM 72 hours PBS vehicle
Ionizing Radiation N/A 2-8 Gy Single fraction N/A
  • Cell seeding: Plate cells at appropriate densities (e.g., 3.5 × 10^3 cells/cm² for treatment experiments) and allow to adhere for 24 hours [7]
  • Pre-treatment with epigenetic modulators: If including decitabine, pre-treat cells for 24-72 hours before adding TMZ and this compound
  • TMZ administration: Add TMZ at clinically relevant concentrations (5-20 μM for long-term exposure or 50-400 μM for acute exposure) [7]
  • This compound addition: Apply this compound (1-5 μM) 2-4 hours after TMZ administration to allow for initial DNA damage induction
  • Irradiation: If including radiation therapy, expose cells to IR (2-8 Gy) 1 hour after this compound addition
  • Incubation and analysis: Maintain cells with compounds for predetermined durations (24-72 hours for acute endpoints; 5-10 days for clonogenic assays)
3.2.2 Assessment Methodologies

DNA Damage Analysis (Alkaline Comet and γH2A.X Assays)

  • Harvest cells 24 hours after treatment completion
  • For comet assay: Suspend cells in low-melting-point agarose, lyse overnight in high-salt lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
  • Perform electrophoresis under alkaline conditions (300 mM NaOH, 1 mM EDTA, pH >13)
  • Stain with DNA-binding dye and quantify tail moment using image analysis software
  • For γH2A.X assay: Fix cells, permeabilize, and stain with anti-γH2A.X antibody. Quantify foci formation per nucleus using fluorescence microscopy [1]

Cell Cycle Analysis

  • Harvest cells and fix in 70% ethanol at -20°C for at least 2 hours
  • Treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL)
  • Analyze DNA content using flow cytometry with appropriate excitation/emission settings (488 nm/617 nm)
  • Identify cell cycle phases based on DNA content: G0/G1 (2N), S (2N-4N), G2/M (4N) [1]

Clonogenic Survival Assay

  • Treat cells as described in section 3.2.1
  • After treatment, trypsinize and count viable cells
  • Plate at appropriate dilutions (200-10,000 cells depending on expected survival) in 6-well plates
  • Incubate for 10-14 days until visible colonies form
  • Fix with methanol and stain with crystal violet (0.5% w/v)
  • Count colonies containing >50 cells and calculate plating efficiency and survival fractions [1] [3]

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

  • Harvest cells 48-72 hours after treatment initiation
  • Wash with cold PBS and resuspend in binding buffer
  • Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions
  • Analyze by flow cytometry within 1 hour of staining
  • Distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1]

Application Notes

Practical Implementation Guidance

Optimizing Combination Schedules The timing and sequencing of this compound administration relative to temozolomide is critical for maximizing therapeutic efficacy. Based on mechanistic insights into the DNA damage response, the following scheduling approach is recommended:

  • Pre-treatment assessment: Verify the p53 status and MGMT promoter methylation status of glioblastoma models before initiating studies, as these molecular features significantly influence treatment response [1] [3]
  • Sequential administration: Administer TMZ first to initiate DNA damage, followed by this compound 2-4 hours later to inhibit subsequent repair processes. This sequence capitalizes on the window of opportunity when Chk1-mediated checkpoint activation would normally facilitate DNA repair [1]
  • Duration of exposure: For clinically relevant modeling, consider prolonged, low-dose TMZ exposure (5-20 μM for 5 days) rather than single high-dose pulses, as this better mimics the clinical pharmacokinetic profile and induces more representative resistance mechanisms [7]

Addressing Technical Challenges Several practical challenges may arise when implementing this combination approach:

  • Solvent compatibility: Maintain DMSO concentrations below 0.1% in all treatment conditions to avoid solvent toxicity, particularly in long-term assays such as clonogenic survival [2]
  • Stability of compounds: Prepare fresh TMZ solutions for each experiment due to its instability in aqueous solutions, and protect from light during storage and treatment
  • Cell density effects: Plate cells at consistent, optimal densities to avoid confounding effects of contact inhibition on treatment response, particularly for radiation experiments
Troubleshooting and Optimization

Unexpected Cytotoxicity in Control Groups

  • Potential cause: DMSO degradation or contamination of stock solutions
  • Solution: Aliquot stock solutions upon arrival, avoid freeze-thaw cycles, and include vehicle controls in every experiment
  • Verification: Perform regular cell viability assays on untreated cells to establish baseline growth characteristics

Inconsistent Sensitization Effects

  • Potential cause: Variations in p53 functional status or emergence of resistant subpopulations
  • Solution: Regularly authenticate cell lines and monitor p53 status through sequencing or functional assays
  • Alternative approach: Include multiple cell lines with well-characterized genetic backgrounds to account for heterogeneity

Limited Efficacy in 3D Models

  • Potential cause: Poor penetration of compounds into spheroid cores
  • Optimization: Adjust concentration gradients and exposure times based on spheroid size and density
  • Validation: Use histology sections of treated spheroids to verify compound penetration via immunohistochemistry

Conclusion and Future Perspectives

The strategic combination of This compound with temozolomide represents a promising approach to overcome therapeutic resistance in glioblastoma by targeting the DNA damage response pathway. The experimental data consistently demonstrate that Chk1 inhibition significantly enhances TMZ efficacy, particularly in p53-deficient models that rely heavily on the G2/M checkpoint for DNA repair. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this combination therapy across various experimental models, from conventional 2D cultures to more complex 3D systems.

Looking forward, several promising directions emerge for optimizing this therapeutic strategy. First, the integration of biomarkers such as p53 status, MGMT promoter methylation, and potentially novel circRNA signatures (e.g., circ0059511) could enable better patient stratification [5]. Second, exploring triple combination regimens that include epigenetic modulators like decitabine may further enhance efficacy by targeting multiple resistance mechanisms simultaneously [1]. Third, advancing these combinations into more complex preclinical models, including patient-derived organoids and orthotopic in vivo systems, will better predict clinical performance [4]. Finally, addressing the challenge of blood-brain barrier penetration for this compound through formulation optimization or delivery systems will be essential for translational success.

As the field progresses, the rational combination of DNA-damaging agents with targeted DNA repair inhibitors holds substantial promise for breaking the therapeutic plateau in glioblastoma. The application notes and detailed protocols provided here offer a foundation for standardized evaluation of this approach across research laboratories, potentially accelerating the development of more effective treatment strategies for this devastating disease.

Visualized Mechanisms and Workflows

Molecular Mechanism of this compound Mediated Chemosensitization

G cluster_1 Normal DNA Damage Response cluster_2 This compound Mediated Inhibition TMZ Temozolomide (TMZ) DNA_damage DNA Damage (O6-methylguanine lesions) TMZ->DNA_damage Induces Chk1_activation Chk1 Phosphorylation & Activation DNA_damage->Chk1_activation Triggers DNA_damage->Chk1_activation Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) Chk1_activation->Cell_cycle_arrest Activates Chk1_activation->Cell_cycle_arrest DNA_repair DNA Repair (Homologous Recombination) Cell_cycle_arrest->DNA_repair Enables Cell_cycle_arrest->DNA_repair SAR This compound Checkpoint_abrogation Checkpoint Abrogation SAR->Checkpoint_abrogation Causes SAR->Checkpoint_abrogation Repair_disruption Repair Disruption SAR->Repair_disruption Causes SAR->Repair_disruption Checkpoint_abrogation->Cell_cycle_arrest Inhibits Mitotic_catastrophe Mitotic Catastrophe Checkpoint_abrogation->Mitotic_catastrophe Leads to Checkpoint_abrogation->Mitotic_catastrophe Repair_disruption->DNA_repair Inhibits Repair_disruption->Mitotic_catastrophe Contributes to Repair_disruption->Mitotic_catastrophe Apoptosis Apoptosis Mitotic_catastrophe->Apoptosis Results in Mitotic_catastrophe->Apoptosis p53_status Enhanced Effect in p53-Deficient Cells p53_status->Mitotic_catastrophe Potentiates

Experimental Workflow for Combination Studies

G cluster_preparation Week 1: Preparation & Characterization cluster_treatment Week 2: Treatment Phase cluster_analysis Weeks 2-4: Analysis Phase Cell_prep Cell Preparation & Characterization p53_status p53 Status Determination Cell_prep->p53_status MGMT_status MGMT Promoter Methylation Analysis Cell_prep->MGMT_status Treatment_setup Treatment Setup p53_status->Treatment_setup MGMT_status->Treatment_setup TMZ_treatment TMZ Administration (50-400 µM) Treatment_setup->TMZ_treatment SAR_treatment This compound Addition (1-5 µM, 2-4h post-TMZ) TMZ_treatment->SAR_treatment 2-4 hours later Analysis Endpoint Analysis SAR_treatment->Analysis Viability Cell Viability (MTS/WST-1) Analysis->Viability Apoptosis Apoptosis (Annexin V/PI) Analysis->Apoptosis Clonogenic Clonogenic Survival Analysis->Clonogenic DNA_damage DNA Damage (γH2A.X/Comet) Analysis->DNA_damage Cell_cycle Cell Cycle (PI Staining) Analysis->Cell_cycle

References

Application Notes: SAR-020106 and Decitabine Combination Therapy for Brain Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The management of aggressive brain tumors such as glioblastoma (GBM) and specific subtypes of medulloblastoma (MB) remains a significant clinical challenge due to their high degree of therapy resistance. The standard of care for GBM, which includes radiation therapy (IR) and temozolomide (TMZ), results in a median overall survival of only about 14 months [1] [2]. Similarly, the SHH/p53-mutated MB subgroup is a high-risk entity with a poor prognosis, underscoring the urgent need for more effective therapeutic strategies [3] [4].

A novel approach to overcome therapy resistance involves targeting the DNA damage response (DDR) pathway. Many tumors, particularly those with p53 mutations, rely heavily on the G2/M cell cycle checkpoint, controlled by the checkpoint kinase 1 (Chk1), to repair DNA damage induced by genotoxic agents like radiation and chemotherapy [2] [3]. SAR-020106 is a potent and highly selective ATP-competitive Chk1 inhibitor that disrupts homologous recombination (HR) repair, leading to the abrogation of the G2/M arrest [1] [2]. When combined with DNA-damaging agents, this inhibition prevents efficient DNA repair in tumor cells, causing DNA damage accumulation and ultimately leading to cell death through apoptosis, replication catastrophe, or mitotic catastrophe [1] [3].

Decitabine (5-aza-2'-deoxycytidine) is an epigenetic modulator with dual mechanisms of action. It acts as a DNA-hypomethylating agent, potentially reactivating silenced tumor suppressor genes, and as a cytotoxic drug that incorporates into DNA, inducing further DNA damage [2]. The combination of this compound with Decitabine and standard DNA-damaging therapies (e.g., IR, TMZ) creates a multimodal treatment designed to maximize DNA damage while simultaneously inhibiting its repair, thereby strongly reducing the clonogenic survival of tumor cells [1] [2].

Key Research Findings and Efficacy Data

Recent in vitro and in vivo studies have demonstrated the potent chemo- and radiosensitizing effects of this compound in combination with Decitabine and other genotoxic treatments.

Efficacy in Glioblastoma Models

In a 2019 study on human glioblastoma cells, the combination of this compound with IR, TMZ, and Decitabine was evaluated. The results demonstrated that this compound is a potent sensitizer for DNA damage-induced cell death [1] [2].

  • Radiosensitization: this compound showed significant radiosensitizing effects on the induction of apoptosis and the reduction of long-term clonogenic survival in both p53-mutated and p53-wildtype glioblastoma cell lines and primary cells [1].
  • Enhanced DNA Damage: In p53-mutated cells, the effect was accompanied by an abrogation of the IR-induced G2/M arrest and a significant enhancement of IR-induced DNA damage [1].
  • Multimodal Synergy: The most effective reduction of clonogenicity was achieved with multimodal treatment involving this compound, Decitabine, and IR/TMZ. Decitabine acted radio-additively, albeit to a lesser extent than this compound [2].
  • Favorable Safety Profile: Importantly, this multimodal treatment did not affect the ratio of potential tumor stem cells (nestinpos/GFAPneg) and showed no neurotoxic effects on nestin-positive neural progenitor cells in a murine brain slice culture model, indicating a potentially low risk of neurotoxicity [1] [2].

Table 1: Summary of Key In Vitro Findings in Glioblastoma Models

Cell Model Treatment Key Outcome(s) Observation
p53-mut & p53-wt GBM cell lines & primary cells [1] SAR + IR ↑ Apoptosis, ↓ Clonogenic Survival Radiosensitizing effect
p53-mut GBM cells [1] SAR + IR Abrogation of G2/M arrest, ↑ DNA damage Mechanism of action
GBM cell lines [2] SAR + TMZ / 5-aza-dC (Decitabine) + IR Strongest ↓ in Clonogenicity Multimodal synergy
GBM cells & murine neural progenitors [1] [2] Multimodal SAR combination No change in nestinpos/GFAPneg ratio; No neurotoxicity Favorable safety profile
Efficacy in Medulloblastoma Models

A 2025 study investigated the radiosensitizing effects of checkpoint kinase inhibitors, including this compound, in human SHH/p53-mutated medulloblastoma. The findings confirm the relevance of this therapeutic strategy across different aggressive brain tumor types [3] [4].

  • In Vitro Activity: this compound, in combination with IR, enhanced antitumor effects including reduced proliferation, increased apoptosis, and decreased long-term clonogenic survival in UW228 and DAOY MB cell lines. The combination also increased residual DNA damage compared to radiation alone [3].
  • In Vivo Confirmation: The study demonstrated, for the first time, the intracranial antitumor activity of this compound, showing that it could delay tumor growth in an orthotopic patient-derived SHH/p53-mutated MB xenograft mouse model. The treatment was reported to be well-tolerated [3].
  • Dose Consideration: It was noted that high-dose Chk1 inhibition might, in some contexts, compromise the radiation effect, possibly through anti-proliferative activity, highlighting the importance of dose optimization [3].

Table 2: Summary of Efficacy Data in Medulloblastoma Models (In Vitro)

Cell Line / Model Treatment Proliferation Apoptosis Clonogenic Survival DNA Damage
UW228 MB cells [3] SAR (Chk1i) Reduced Increased (34% with 15 Gy) Reduced Increased residual damage
DAOY MB cells [3] SAR (Chk1i) Reduced Increased (16% with 15 Gy) Reduced Increased residual damage
Orthotopic MB mouse model [3] SAR (Chk1i) Delayed tumor growth N/A N/A N/A

Experimental Protocols

The following protocols are compiled from the methodologies detailed in the cited research publications and can serve as a guideline for investigating this compound and Decitabine combinations in preclinical models.

Reagent Preparation and Cell Culture
  • This compound Stock Solution: Prepare a 20 mM stock solution in DMSO. Aliquot and store at -80 °C. For short-term use (up to one week), a 1 mM working solution in DMSO can be stored at 4 °C [2].
  • Decitabine (5-aza-2'-deoxycytidine) Stock Solution: Prepare a 10 mM stock solution in phosphate-buffered saline (PBS). Aliquot and store at -20 °C [2] [5].
  • Temozolomide Stock Solution: Prepare a 100 mM stock solution in DMSO. Store at -20 °C [2].
  • Cell Culture: Maintain human glioblastoma (e.g., LN405, T98G, A172, DBTRG) or medulloblastoma (e.g., DAOY, UW228) cell lines in their recommended media (e.g., DMEM with 4.5 g/L glucose or RPMI 1640) supplemented with 10% Fetal Calf Serum (FCS) and 1% penicillin/streptomycin. Culture primary glioblastoma cells in specialized media as previously described [2] [3]. Incubate all cells at 37 °C with 5% CO₂.
In Vitro Combination Treatment Protocol

This protocol outlines the sequential treatment schedule used to demonstrate synergy [2].

  • Seeding: Plate cells at an appropriate density in cell culture plates or flasks and allow them to adhere for 24 hours.
  • Decitabine Priming (Day 1): Treat cells with Decitabine (e.g., 0.1 - 0.4 µM) or vehicle control (PBS). Incubate for 24 hours.
  • This compound Treatment (Day 2): Add this compound (e.g., 0.5 - 2 µM) or vehicle control (DMSO) directly to the culture medium. Incubate for 24 hours.
  • DNA-Damaging Therapy (Day 3): Apply the DNA-damaging agent:
    • For radiation therapy: Irradiate cells at the desired dose (e.g., 2 - 8 Gy).
    • For chemotherapy: Add Temozolomide (e.g., 50 - 500 µM) or other chemotherapeutic agents.
  • Post-Treatment Incubation: Return cells to the incubator for the required duration based on the downstream analysis (e.g., 24h for DNA damage, 72h for apoptosis, 14 days for clonogenic assays).
Core Assay Methodologies

Below are detailed protocols for key assays used to evaluate treatment efficacy.

3.3.1 Clonogenic Survival Assay

This is the gold standard for measuring long-term reproductive cell death [1] [2].

  • Procedure:
    • After treatment (as in section 3.2), trypsinize and count the cells.
    • Seed a low, pre-determined number of cells (e.g., 200 - 10,000, depending on expected survival) into fresh culture dishes or plates in triplicate.
    • Allow cells to grow and form colonies for 10-14 days, refreshing the medium periodically.
    • Once colonies are visible, fix the cells with methanol or ethanol and stain with crystal violet (0.5% w/v).
    • Count colonies containing >50 cells manually or using an automated colony counter.
  • Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF). The sensitization effect is determined by comparing the SF of combination treatments to single-modality treatments.
3.3.2 Analysis of Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This assay quantifies early and late apoptotic cell populations [1] [3].

  • Procedure:
    • 72 hours after the final treatment, collect both adherent and floating cells.
    • Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
    • Add Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze the cells immediately using flow cytometry.
  • Analysis: Distinguish cell populations: Annexin Vnegative/PInegative (live), Annexin Vpositive/PInegative (early apoptotic), Annexin Vpositive/PIpositive (late apoptotic/necrotic).
3.3.3 DNA Damage Analysis via γH2AX Immunofluorescence

The formation of γH2AX foci is a sensitive marker for DNA double-strand breaks [1] [5].

  • Procedure:
    • At specific time points post-irradiation (e.g., 1h, 24h, 72h), seed cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.2% Triton X-100.
    • Block with 2% Bovine Serum Albumin (BSA) in PBS.
    • Incubate with a primary antibody against phospho-histone H2AX (Ser139) at 4 °C overnight.
    • The next day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
    • Counterstain nuclei with DAPI (1 µg/mL) and mount the coverslips.
    • Image cells using a fluorescence microscope and count the number of distinct γH2AX foci per nucleus in at least 50 cells per condition.

Signaling Pathways and Workflow Visualization

The following diagrams illustrate the mechanistic rationale and experimental workflow for the combination therapy.

Mechanism of Action: DNA Damage Response and Inhibition

G DNA_Damage DNA Damage (IR, TMZ, Decitabine) ATR_Act ATR Activation DNA_Damage->ATR_Act Chk1_Act Chk1 Phosphorylation/Activation ATR_Act->Chk1_Act CellCycleArrest Cell Cycle Arrest (G2/M Phase) Chk1_Act->CellCycleArrest DNA_Repair DNA Repair (Homologous Recombination) CellCycleArrest->DNA_Repair Failed_Repair Accumulated DNA Damage CellCycleArrest->Failed_Repair Without functional checkpoint Cell_Survival Cell Survival DNA_Repair->Cell_Survival SAR This compound (Chk1 inhibitor) SAR->Chk1_Act Inhibits SAR->CellCycleArrest Abrogates Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Failed_Repair->Mitotic_Catastrophe

Experimental Workflow for In Vitro Analysis

G Start Plate Cells Day1 Day 1: Decitabine Priming Start->Day1 Day2 Day 2: this compound Addition Day1->Day2 Day3 Day 3: DNA-Damaging Agent (Irradiation / Temozolomide) Day2->Day3 Harvest Harvest & Analyze Cells Day3->Harvest Assay1 Clonogenic Assay (14-day incubation) Harvest->Assay1 Assay2 Annexin V/PI Apoptosis (72h post-treatment) Harvest->Assay2 Assay3 γH2AX Foci (DNA Damage) (1h, 24h, 72h) Harvest->Assay3 Assay4 Cell Cycle Analysis (24-72h post-treatment) Harvest->Assay4

Conclusion and Research Outlook

The combination of This compound and Decitabine with standard DNA-damaging therapies represents a rational and promising multimodal strategy for treating aggressive, therapy-resistant brain tumors. Preclinical data consistently show that this approach enhances tumor cell killing by inhibiting DNA repair pathways while simultaneously increasing DNA damage, leading to a significant reduction in the long-term survival capacity of tumor cells.

Key advantages supported by initial studies include:

  • Efficacy across tumor types: Demonstrated activity in both glioblastoma and medulloblastoma models.
  • p53 mutation targeting: Potential for stronger responses in tumors with dysfunctional p53 pathways.
  • Favorable initial safety profile: Indications of low neurotoxicity in experimental models, which is crucial for brain tumor therapies.

Future research should focus on:

  • In vivo dose optimization and scheduling to maximize efficacy and minimize potential toxicity.
  • Exploration of this combination in other DNA damage repair-dependent tumor types.
  • The identification of predictive biomarkers to select patients most likely to benefit from this targeted approach.

References

Comprehensive Application Notes and Protocols for SAR-020106: Targeting G2/M Checkpoint in Radiosensitization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Therapeutic Rationale

SAR-020106 is a potent and highly selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has emerged as a promising radiosensitizing agent in preclinical cancer research. This small molecule inhibitor targets the DNA damage response (DDR) pathway, specifically disrupting G2/M cell cycle checkpoint control in tumor cells. The therapeutic rationale for this compound stems from the differential dependency of p53-deficient cancer cells on the G2/M checkpoint for DNA repair following genotoxic stress such as radiation. Unlike normal cells that utilize both G1/S and G2/M checkpoints for DNA repair, p53-deficient tumor cells lack functional G1/S checkpoint control due to p53 mutations and consequently become hyperdependent on the G2/M checkpoint mediated by the ATR-Chk1 pathway. This creates a therapeutic window where this compound selectively sensitizes p53-deficient cancer cells to radiation while sparing p53-wild-type cells [1] [2].

The compound has demonstrated significant radiosensitization effects across various p53-deficient cancer models, including head and neck squamous cell carcinoma, glioblastoma, and medulloblastoma. Its mechanism involves abrogation of radiation-induced G2/M arrest, leading to premature mitotic entry before DNA repair completion, resulting in mitotic catastrophe and enhanced tumor cell death. Research indicates that this compound not only disrupts cell cycle control but also inhibits homologous recombination repair through impaired RAD51 function, compounding DNA damage in irradiated cells [1] [2] [3].

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of G2/M Checkpoint Abrogation

The molecular mechanism of this compound centers on its targeted inhibition of Chk1, a serine/threonine kinase that plays a central role in the DNA damage response network. Following radiation-induced DNA damage, particularly double-strand breaks (DSBs) and complex DNA damage (CDD), the upstream kinase ATR (ataxia-telangiectasia and Rad3-related) is activated at stalled replication forks and sites of DNA damage. Activated ATR phosphorylates Chk1 at multiple residues including Ser345, initiating Chk1-mediated cell cycle checkpoint signaling. In the absence of inhibitor, activated Chk1 phosphorylates and inhibits CDC25 phosphatases, leading to maintained inhibitory phosphorylation of CDK1 at Tyr15 and subsequent G2/M cell cycle arrest. This arrest provides critical time for cancer cells to repair DNA damage before entering mitosis [4] [5] [6].

This compound directly binds to the ATP-binding pocket of Chk1, preventing its activation and subsequent phosphorylation of downstream targets. With Chk1 inhibited, CDC25 phosphatases remain active and dephosphorylate CDK1, allowing CDK1-cyclin B complex activation and forcing premature mitotic entry despite persistent DNA damage. This abrogation of the G2/M checkpoint leads to catastrophic mitosis where cells attempt to divide with unrepaired DNA damage, resulting in chromosomal fragmentation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe. The specific vulnerability of p53-deficient cells to this approach stems from their already compromised G1/S checkpoint, making them exclusively reliant on the G2/M checkpoint for DNA damage repair [1] [2] [7].

DNA Repair Pathway Disruption

Beyond cell cycle regulation, this compound directly impacts DNA repair mechanisms, particularly homologous recombination (HR). Chk1 plays a critical role in HR-mediated repair through its interaction with RAD51, a key protein involved in strand invasion during HR. This compound treatment disrupts RAD51 focus formation at DNA damage sites, thereby compromising the efficiency of HR repair. This dual mechanism of both cell cycle disruption and DNA repair inhibition creates a synergistic effect that significantly enhances radiation-induced cytotoxicity in p53-deficient tumor cells [2] [3].

Table 1: Key Signaling Pathways Affected by this compound

Pathway Component Function in DNA Damage Response Effect of this compound Inhibition
Chk1 Central kinase in G2/M checkpoint; promotes DNA repair Prevents phosphorylation of downstream targets; abrogates checkpoint
CDC25C Phosphatase that activates CDK1 Remains active; promotes mitotic entry
CDK1 Master regulator of mitotic entry Prematurely activated; forces mitosis with damage
RAD51 Essential for homologous recombination Focus formation impaired; HR repair deficient
γH2AX Marks DNA damage sites Increased persistence indicates unrepaired damage

The following diagram illustrates the core signaling pathway affected by this compound:

G IR Ionizing Radiation DNA_Damage DNA Damage (DSBs, Complex Lesions) IR->DNA_Damage ATR ATR Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation (S345) ATR->Chk1 CDC25 CDC25 Phosphorylation (Inactivation) Chk1->CDC25 Mitosis Mitotic Entry Chk1->Mitosis Without Inhibition CDK1 CDK1 Phosphorylation (Y15, Inactive) CDC25->CDK1 Inhibition Prevented G2Arrest G2/M Cell Cycle Arrest CDK1->G2Arrest DNA_Repair DNA Repair G2Arrest->DNA_Repair CellDeath Cell Death (Apoptosis/Mitotic Catastrophe) Mitosis->CellDeath SAR This compound SAR->Chk1 Inhibits

Diagram 1: this compound mechanism in abrogating radiation-induced G2/M arrest. This compound inhibits Chk1 activation, preventing G2/M arrest and forcing mitotic entry with unrepaired DNA damage, leading to cell death.

Application Notes

Research Applications and Model Systems

This compound has been extensively investigated as a radiosensitizer across various preclinical cancer models. The compound demonstrates particular efficacy in p53-deficient malignancies where tumor cells rely heavily on Chk1-mediated G2/M checkpoint control. Research applications include:

  • Head and neck squamous cell carcinoma (HNSCC): this compound showed significant radiosensitization in clinically relevant xenograft models, with enhanced tumor growth delay and reduced clonogenic survival specifically in p53-deficient cells [1].
  • Glioblastoma: In both established cell lines (T98G, LN405) and primary patient-derived cells, this compound potentiated radiation effects, overriding radiation-induced G2/M arrest and reducing long-term clonogenic survival, with maximal effects observed in p53-mutant models [2] [7].
  • Medulloblastoma: Recent studies in SHH/p53-mutated medulloblastoma models demonstrated that this compound enhances radiation-induced antitumor effects, including increased DNA damage persistence and reduced clonogenicity, supporting its potential for high-risk pediatric brain tumors [3].
  • Combination with proton beam therapy: While most studies used conventional X-rays, the growing evidence for Chk1 inhibitors in combination with proton beam therapy (including both low and high-LET protons) suggests broader applications for this compound with different radiation modalities [4].
Practical Implementation Guidelines

For researchers implementing this compound studies, several practical considerations should be noted:

  • p53 status determination: Prior to experimentation, verify the p53 status of model systems through sequencing or functional assays, as p53 deficiency is the primary predictor of this compound efficacy [1] [2].
  • Treatment scheduling: Optimal radiosensitization is achieved when this compound is administered 1-2 hours prior to radiation, allowing sufficient time for Chk1 inhibition and checkpoint abrogation before DNA damage induction [2] [7].
  • Concentration optimization: Perform dose-response studies in specific model systems, as effective concentrations may vary between cell lines and culture conditions (refer to Section 5.1 for detailed protocols) [2] [3].
  • Validation assays: Include assessment of G2/M checkpoint abrogation (via flow cytometry), DNA damage persistence (γH2AX foci), and clonogenic survival as key endpoint measures for evaluating this compound efficacy [1] [2].

Experimental Protocols

Cell Culture and Treatment Conditions

Materials:

  • This compound (commercially available from SYNkinase and other suppliers)
  • DMSO for stock solution preparation
  • Appropriate cell culture media and supplements
  • Radiation source (X-ray or proton)

Stock Solution Preparation:

  • Prepare 20 mM stock solution of this compound in DMSO.
  • Aliquot and store at -80°C for long-term storage.
  • For working concentrations, prepare fresh dilutions in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Include vehicle control (0.1% DMSO) in all experiments [2].

Cell Treatment Protocol:

  • Plate cells at appropriate density (e.g., 2-5×10⁵ cells per 60-mm dish for clonogenic assays) and allow to adhere overnight.
  • Pre-treat cells with this compound (typical range: 0.05-0.5 µM) for 1-2 hours before irradiation.
  • Apply ionizing radiation at prescribed doses (typically 2-8 Gy for most tumor cell lines).
  • Maintain cells in drug-containing media for additional 4-24 hours post-irradiation depending on assay endpoint.
  • For recovery experiments, replace with fresh drug-free media after the incubation period [2] [7] [3].
G2/M Checkpoint Analysis Protocol

Principles: This protocol assesses this compound-mediated abrogation of radiation-induced G2/M arrest using flow cytometric analysis of DNA content.

Procedure:

  • After treatment with this compound and radiation, harvest cells at various time points (typically 4-24 hours post-IR).
  • Fix cells in 70% ethanol at 4°C for at least 2 hours.
  • Wash with PBS and incubate with propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS) for 30 minutes at 37°C.
  • Analyze DNA content using flow cytometry with excitation at 488 nm and detection at 617 nm.
  • Determine cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).
  • Key metric: Calculate the percentage of cells in G2/M phase and compare radiation-only versus radiation+this compound conditions. Effective checkpoint abrogation typically shows reduced G2/M population in combination treatment compared to radiation alone [2] [7].
Clonogenic Survival Assay Protocol

Principles: The clonogenic assay measures the long-term reproductive viability of cells after combined treatment with this compound and radiation, representing the gold standard for radiosensitization studies.

Procedure:

  • After treatments, trypsinize cells and count using a hemocytometer or automated counter.
  • Plate appropriate cell dilutions based on radiation dose (higher densities for higher doses).
  • Incubate plates for 10-14 days under standard culture conditions until visible colonies form.
  • Fix colonies with methanol:acetic acid (3:1) for 15 minutes.
  • Stain with 0.5% crystal violet for 30 minutes, then rinse gently with water.
  • Count colonies containing >50 cells as survivors.
  • Calculate plating efficiency (PE) and surviving fraction (SF):
    • PE = (number of colonies formed / number of cells plated) for non-irradiated controls
    • SF = (number of colonies formed) / (number of cells plated × PE)
  • Plot survival curves and calculate radiation enhancement ratios [1] [2] [3].

The following diagram illustrates the experimental workflow for evaluating this compound effects:

G Start Cell Seeding (Allow adherence overnight) SAR_Treatment This compound Pretreatment (0.05-0.5 µM, 1-2 hours) Start->SAR_Treatment IR Irradiation (2-8 Gy) SAR_Treatment->IR Incubation Post-IR Incubation (4-24 hours in drug media) IR->Incubation AssayChoice Assay Selection Incubation->AssayChoice FlowCytometry Flow Cytometry (G2/M Checkpoint Analysis) AssayChoice->FlowCytometry Clonogenic Clonogenic Assay (10-14 days) AssayChoice->Clonogenic DNADamage DNA Damage Analysis (γH2AX, Comet Assay) AssayChoice->DNADamage Apoptosis Apoptosis Detection (Annexin V, Caspase) AssayChoice->Apoptosis DataAnalysis Data Analysis FlowCytometry->DataAnalysis Clonogenic->DataAnalysis DNADamage->DataAnalysis Apoptosis->DataAnalysis

Diagram 2: Experimental workflow for this compound radiosensitization studies. The protocol includes pretreatment, irradiation, and multiple analytical endpoints to comprehensively assess mechanism and efficacy.

Quantitative Data Summary

Efficacy Data Across Cancer Models

Table 2: this compound Radiosensitization Effects in Various Cancer Models

Cancer Type Cell Line/Model p53 Status Effective SAR Concentration Radiation Dose Key Effects Reference
Head and Neck SCC In vitro and xenograft Deficient 0.1-0.5 µM 2-6 Gy Reduced clonogenic survival; mitotic catastrophe; inhibited HR repair [1]
Glioblastoma T98G Mutant 0.125-0.25 µM 7 × 2.2 Gy (fractionated) 128-fold reduction in clonogenic survival vs. control; G2/M abrogation [7]
Glioblastoma LN405, T98G, primary cells Mutant and WT 0.05-0.5 µM 2-6 Gy Enhanced apoptosis; reduced clonogenicity; increased DNA damage [2]
Medulloblastoma UW228, DAOY SHH/p53-mut 0.5-1 µM 3-15 Gy Enhanced radiation-induced apoptosis; reduced proliferation [3]
Colorectal Cancer Xenograft models Deficient 0.1-0.3 µM 2-6 Gy Enhanced efficacy of DNA-damaging agents [2]
Toxicity and Selectivity Profile

Table 3: Selectivity and Toxicity Assessment of this compound

Assessment Type Model System Findings Reference
Neurotoxicity Murine hippocampal slice culture (neural progenitors) No reduction in nestin-positive cells; no neurotoxicity detected [2] [7]
p53-Selectivity Multiple cell line panels Radiosensitization only in p53-deficient tumor cells; p53-WT cells underwent post-mitotic G1 arrest [1]
In Vivo Tolerability Mouse xenograft models Minimal toxicity when combined with radiation; well-tolerated in therapeutic windows [1] [3]
Combination Safety With temozolomide + radiation Favorable toxicity profile in multimodal therapy [2]

Troubleshooting and Optimization

Common Technical Challenges

Researchers may encounter several technical challenges when working with this compound:

  • Variable efficacy between cell lines: Response to this compound can vary significantly between different cell models, even with similar p53 status. Solution: Perform preliminary dose-response curves for each new cell line, testing concentrations from 0.05-1 µM in combination with radiation.
  • Incomplete checkpoint abrogation: Some cell lines may show residual G2/M arrest despite this compound treatment. Solution: Optimize treatment timing—ensure adequate pre-incubation (1-2 hours) before radiation and consider extended post-irradiation exposure (up to 24 hours).
  • Low clonogenic survival in controls: Excessively low plating efficiency in untreated controls compromises assay sensitivity. Solution: Optimize seeding densities through preliminary range-finding experiments and ensure cells are in logarithmic growth phase.
  • Solubility issues: this compound may precipitate at higher concentrations in aqueous media. Solution: Maintain DMSO concentration ≤0.1%, prepare fresh working solutions for each experiment, and consider brief sonication if precipitation occurs [2] [3].
Data Interpretation Guidelines

Proper interpretation of this compound study results requires attention to several key aspects:

  • Confirm mechanism engagement: Verify that G2/M checkpoint abrogation is occurring through cell cycle analysis before concluding this compound resistance.
  • Assess multiple endpoints: Combine short-term (cell cycle, DNA damage) and long-term (clonogenic) assays for comprehensive evaluation, as discordant results sometimes occur.
  • Contextualize enhancement ratios: Calculate dose enhancement ratios (DER) from clonogenic assays: DER = (radiation dose alone)/(radiation dose + drug) at iso-survival levels. A DER >1 indicates radiosensitization.
  • Evaluate p53 functionality: Remember that p53 protein expression alone doesn't guarantee functionality; include functional assays if p53 status is uncertain [1] [2] [3].

References

SAR-020106 Clonogenic Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Principle and Application

The clonogenic assay measures the ability of a single cell to proliferate and form a colony, determining long-term reproductive survival after treatment. Research shows SAR-020106 combined with DNA-damaging agents like ionizing radiation (IR) or temozolomide (TMZ) significantly reduces clonogenic survival in various human cancer models, including glioblastoma and head and neck carcinoma [1] [2] [3]. The sensitizing effect is particularly strong in p53-deficient tumor cells [3].

Materials and Reagents

Component Specification / Recommended Type
Cell Lines p53-mutant or p53-wildtype glioblastoma (e.g., LN405, T98G, A172, DBTRG), primary glioblastoma cells, or other p53-deficient cancer models [1] [2] [3].
Chk1 Inhibitor This compound (commercially available from suppliers like SYNkinase) [1].
Drug Vehicle DMSO. Prepare stock solutions (e.g., 20 mM) and store at -80°C [1].
DNA-Damaging Agents Ionizing radiation source or Temozolomide (TMZ) [1].
Cell Cultureware Standard cell culture flasks, 6-well or T25 culture plates for colony formation.

Step-by-Step Experimental Procedure

Workflow Overview

The following diagram outlines the key stages of the clonogenic assay protocol:

G Start Seed appropriate number of cells into dishes A Allow cell attachment (typically 24 hours) Start->A B Pre-treatment with This compound (e.g., 1 hour) A->B C Apply DNA-damaging agent: • Ionizing Radiation, OR • Temozolomide (TMZ) B->C D Remove drug-containing medium after 24 hours C->D E Replace with fresh complete medium D->E F Incubate for 10-14 days until colonies form E->F G Fix and stain colonies (e.g., with crystal violet) F->G H Count colonies (>50 cells rule) G->H End Analyze data and calculate surviving fractions H->End

Detailed Protocol Steps
  • Cell Seeding: Seed an appropriate number of cells into culture dishes. The exact seeding density must be determined empirically for each cell line to yield a countable number of colonies (typically 50-200) in the untreated control group after the incubation period.
  • Cell Attachment: Allow cells to adhere for approximately 24 hours under standard culture conditions (37°C, 5% CO₂).
  • This compound Pre-treatment: Add this compound to the culture medium. Studies commonly use a concentration range of 0.05 - 0.25 µM [1] [2]. Include vehicle control dishes containing an equivalent volume of DMSO.
  • DNA-Damaging Agent Treatment: After a pre-incubation period with this compound (e.g., 1 hour), apply the DNA-damaging agent.
    • For ionizing radiation, expose dishes to the required dose (e.g., 2.2 Gy to 8 Gy, depending on the experimental design) [1] [2] [3].
    • For chemotherapy agents like Temozolomide, add it directly to the medium. Studies often use TMZ at a concentration of 100 µM [1].
  • Drug Removal and Incubation: After 24 hours of combined exposure, remove the drug-containing medium, wash the cells if necessary, and replenish with fresh complete medium.
  • Colony Formation: Return dishes to the incubator for 10 to 14 days. Do not disturb the dishes during this period to allow for undisturbed colony growth.
  • Fixation and Staining: After the incubation period, carefully aspirate the medium. Fix the cells with a suitable fixative (e.g., methanol or ethanol) and stain the colonies with a dye like crystal violet for visualization.
  • Colony Counting: Manually count the number of colonies in each dish. A colony is typically defined as a cluster of 50 or more cells. Alternatively, use an automated colony counter. The surviving fraction is calculated as: (Number of colonies formed) / (Number of cells seeded × Plating Efficiency of untreated control).

Key Experimental Parameters from Literature

The table below summarizes specific conditions and outcomes from published studies using this compound in clonogenic assays.

Cell Line / Model p53 Status This compound Concentration Combination Treatment Key Outcome (Clonogenic Survival) Reference
T98G Glioblastoma Mutant 0.125 µM Fractionated IR (7 x 2.2 Gy) 128-fold reduction vs. untreated; 3.2-fold enhancement vs. IR alone [2] [2]
LN405 Glioblastoma Mutant Not Specified IR (single dose) Potent radiosensitization [1] [1]
Primary Glioblastoma (P0297) Mutant Not Specified IR + TMZ + 5-aza-dC Most effective reduction in multimodal therapy [1] [1]
A172 Glioblastoma Wildtype Not Specified IR Radiosensitizing effect observed [1] [1]
Head & Neck Carcinoma Deficient 0.5 - 1.0 µM IR (2-6 Gy) Significant radiosensitization in vitro and in vivo [3] [3]

Critical Considerations for Researchers

  • p53 Status is a Key Biomarker: The radiosensitizing effect of this compound is significantly more pronounced in p53-deficient or p53-mutant cells. p53-wildtype cells may show less sensitization or different fates like post-mitotic G1 arrest [3].
  • Mechanistic Insights: this compound mediates its effects by abrogating the radiation-induced G2/M cell cycle arrest, forcing cells with unrepaired DNA damage into mitosis. This leads to increased apoptosis, mitotic catastrophe, and genomic instability [1] [3]. It also inhibits Homologous Recombination (HR) repair of DNA double-strand breaks [1] [3].
  • Control Experiments: Always include necessary controls: vehicle (DMSO) control, this compound alone, DNA-damaging agent alone, and the combination.
  • Safety: Standard laboratory safety procedures must be followed, especially when handling chemical compounds and, if applicable, ionizing radiation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No colonies in control wells Seeding density too low; excessive cytotoxicity Re-optimize cell seeding density; ensure proper cell viability at seeding.
Overgrown, confluent colonies Seeding density too high Reduce the number of cells seeded at the start of the assay.
High variability between replicates Inconsistent cell seeding or drug dispensing Ensure thorough mixing of cell suspension; use precise pipetting techniques.
Weak sensitization effect Inappropriate drug concentration; cell line with functional p53 Perform a dose-response curve for this compound; verify p53 status of cell model.

References

Annexin V Apoptosis Assay Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The core principle of this assay is the calcium-dependent binding of Annexin V to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis [1]. A viability dye (e.g., Propidium Iodide or 7-AAD) is used simultaneously to distinguish intact cells from those with compromised membranes.

Below are two standardized protocols for flow cytometry, adapted from major reagent suppliers.

1. Basic Protocol: Annexin V and Propidium Iodide (PI) Staining [1] [2]

This is the most common method for differentiating live, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Cells (0.5-1.0 x 10⁶ per sample)
    • Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
    • Propidium Iodide (PI) solution (or 7-AAD)
    • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
    • Phosphate-Buffered Saline (PBS)
    • Flow cytometer
  • Procedure:

    • Harvest and Wash: Collect cells by gentle trypsinization (for adherent cells) or centrifugation. Wash cells once with cold PBS [1].
    • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL [2].
    • Stain: Add 5 µL of Annexin V conjugate and 5 µL of PI to 100 µL of cell suspension (approximately 1 x 10⁵ cells) [2].
    • Incubate: Incubate at room temperature for 15 minutes in the dark [2].
    • Analyze: Add 400 µL of Binding Buffer to the tubes and analyze by flow cytometry within 1 hour [2].

2. Protocol with Fixable Viability Dyes (for Complex Panels) [3]

This protocol is preferred when combining apoptosis detection with staining for intracellular targets, as it preserves viability information after cell fixation.

  • Key Difference: The viability dye (e.g., FVD eFluor 660) is added and fixed prior to Annexin V staining, which occurs in a non-fixed state [3].

Experimental Workflow and Data Interpretation

The following diagram outlines the general experimental workflow for a basic Annexin V/PI apoptosis assay:

Start Harvest and Wash Cells A Resuspend in Annexin Binding Buffer Start->A B Stain with Annexin V and Viability Dye A->B C Incubate 15 min in the Dark B->C D Analyze by Flow Cytometry C->D

After data acquisition, cells are plotted on a dot-plot with Annexin V fluorescence on one axis and PI (or 7-AAD) on the other. The quadrants are interpreted as follows [2]:

Quadrant Annexin V Viability Dye (PI/7-AAD) Population Status
Q3 (Lower Left) Negative Negative Viable/Live cells [2]
Q4 (Lower Right) Positive Negative Early Apoptotic cells [2]
Q2 (Upper Right) Positive Positive Late Apoptotic/Dead cells [2] [4]
Q1 (Upper Left) Negative Positive Necrotic or mechanically damaged cells [2]

Critical Assay Considerations and Troubleshooting

Successful implementation of the assay requires attention to the following key parameters:

  • Calcium is Essential: The binding of Annexin V to PS is calcium-dependent. Always use a calcium-containing binding buffer and avoid buffers with chelators like EDTA [3].
  • Cell Handling: Be gentle when harvesting adherent cells to avoid mechanical damage that causes non-specific Annexin V binding. Using non-enzymatic dissociation buffers is recommended [2].
  • Timing is Critical: Analyze samples immediately (within 1 hour) after staining, as the assay is performed on live cells and apoptosis will progress [3] [2].
  • Appropriate Controls: Always include unstained cells, single-stained controls (Annexin V only, PI only) for instrument compensation, and experimental controls (untreated and apoptosis-induced cells) [4] [2].
  • Viability Dye Note: Do not wash cells after adding PI or 7-AAD, as this can wash out the signal from dead cells [3].

Application in Research & Drug Development

The Annexin V assay is a gold standard for quantifying apoptosis in various research contexts, providing a rapid and quantitative measure of cell death that is highly applicable to drug development [1] [2].

  • Oncology Research: To evaluate the efficacy of chemotherapeutic agents by measuring the percentage of induced apoptosis in cancer cell lines [2].
  • Toxicology Studies: To assess compound-induced cytotoxicity as part of safety profiling [1].
  • Immunology: To study activation-induced cell death in T-cells or other immune cells [1].
  • Cardiovascular Research: To investigate apoptosis in cardiac myocytes under conditions like hypoxia/reoxygenation, simulating ischemia/reperfusion injury [5].

References and Further Reading

  • BosterBio. Flow Cytometry with Annexin V/PI Staining. Retrieved from [Link] [2].
  • Edin, M. L., et al. (2008). Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/reoxygenation-induced apoptosis. Am J Physiol Heart Circ Physiol, 294(2), H724-H735 [5].

References

Application Notes: SAR-020106 as a Sensitizing Agent

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 is investigated to overcome therapy resistance in aggressive cancers like glioblastoma by targeting the DNA damage response (DDR). Its primary mechanism involves inhibiting the checkpoint kinase 1 (Chk1), a key regulator of DNA repair and cell cycle progression, especially in cells with compromised p53 function [1] [2] [3].

Core Mechanism of Action: In response to DNA damage (e.g., from radiation or chemotherapy), proliferating cells activate cell cycle checkpoints for repair. The Chk1 protein is central to activating the G2/M checkpoint and promoting Homologous Recombination (HR) repair [1] [4]. This compound inhibits Chk1, abrogating the G2/M arrest and disabling HR repair. This forces p53-deficient cells to enter mitosis with extensive, unrepaired DNA damage, leading to cell death [1] [2] [3]. p53-wildtype cells, which can utilize an additional G1/S checkpoint, are less affected, providing a potential therapeutic window [2].

The diagram below illustrates how this compound achieves targeted sensitization.

G IR_TMZ Irradiation (IR) or Temozolomide (TMZ) DNA_Damage DNA Damage (esp. Double-Strand Breaks) IR_TMZ->DNA_Damage ATR_Act ATR Activation DNA_Damage->ATR_Act Chk1_Act Chk1 Activation (Phosphorylation) ATR_Act->Chk1_Act G2_Arrest G2/M Cell Cycle Arrest Chk1_Act->G2_Arrest Mitotic_Entry Forced Mitotic Entry Chk1_Act->Mitotic_Entry Blocked HR_Repair DNA Repair via Homologous Recombination (HR) G2_Arrest->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival SAR This compound (Chk1 Inhibitor) SAR->Chk1_Act Inhibits Damaged_Mitosis Mitosis with Unrepaired DNA Mitotic_Entry->Damaged_Mitosis Cell_Death Apoptosis / Cell Death Damaged_Mitosis->Cell_Death

Key Experimental Findings and Data

Research in glioblastoma and other solid tumor models demonstrates the sensitizing effects of this compound.

Table 1: Summary of Sensitizing Effects of this compound in Preclinical Models

Cell/Tumor Model p53 Status Combination Treatment Key Measured Outcome Effect of this compound Source
Glioblastoma cell lines (LN405, T98G) & primary cells (P0297) Mutated Radiation (IR) Clonogenic Survival (Long-term) Strong reduction [1]
Glioblastoma cell lines (A172, DBTRG) & primary cells (P0306) Wildtype Radiation (IR) Clonogenic Survival (Long-term) Sensitization observed, but lower than in p53-mut [1]
Glioblastoma cell lines (p53-mut) Mutated Radiation (IR) DNA Damage (γH2AX foci) Enhanced & prolonged damage [1]
Glioblastoma cell lines (p53-mut) Mutated Radiation (IR) Cell Cycle (G2/M Arrest) Abrogated arrest [1]
Head & Neck Carcinoma (Cal27, HN6) & Cervical (HeLa) Deficient Radiation (IR) Clonogenic Survival Significant radiosensitization [2] [3]
Head & Neck Carcinoma (Cal27) Xenograft Deficient Radiation (IR) Tumor Growth In Vivo Significant growth delay [2] [3]
Glioblastoma cell lines Mutated/Wildtype Temozolomide (TMZ) Induction of Apoptosis Additive effect [1]
Glioblastoma cell lines Mutated/Wildtype Decitabine (5-aza-dC) Reduction of Clonogenicity Additive effect [1]

Table 2: Example Regimen from a Glioblastoma Study

Component Description
Cell Lines p53-mutated (LN405, T98G) and p53-wildtype (A172, DBTRG) human glioblastoma cells.
This compound Dosing 1 – 3 µM (in vitro)
Radiation (IR) Single dose of 2 – 8 Gy.
Temozolomide (TMZ) 50 – 300 µM.
Decitabine (5-aza-dC) 0.5 – 1 µM.
Treatment Sequence Pre-incubation with this compound (1-3 µM) for 2h before IR/TMZ, or co-treatment with decitabine.
Key Assay Endpoints Clonogenic survival, Annexin V apoptosis, cell cycle analysis (PI staining), DNA damage (comet/γH2AX assay).

Detailed Experimental Protocols

Here are the core methodologies used to evaluate this compound's efficacy.

Comet Assay for Analyzing DNA Damage

The comet assay (single cell gel electrophoresis) detects DNA strand breaks in individual cells [5] [6]. The alkaline comet assay protocol can detect a broad spectrum of lesions, including single and double-strand breaks.

Workflow Summary [5] [6]:

  • Sample Preparation: Harvest and suspend cells in PBS. For treated samples, perform the assay immediately after genotoxic insult (e.g., post-IR).
  • Embedding: Mix cell suspension with low-melting point agarose (e.g., at a 1:10 ratio) and pipette onto a pre-coated microscope slide. Allow to set at 4°C in the dark.
  • Lysis: Immerse slides in a chilled lysis solution (e.g., containing 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
  • DNA Unwinding & Electrophoresis (Alkaline conditions): After lysis, incubate slides in alkaline electrophoresis solution (AES; e.g., >300 mM NaOH, 1 mM EDTA, pH >13) for 20-60 min to unwind DNA. Perform electrophoresis in the same buffer (e.g., 1 V/cm for 30 min at 4°C).
  • Neutralization & Staining: Gently rinse slides in neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and dehydrate in 70% ethanol. Stain with a fluorescent DNA dye (e.g., SYBR Green, DAPI).
  • Analysis: Capture >50 random images per sample using a fluorescent microscope. Analyze parameters (tail length, % DNA in tail) with specialized software (e.g., CometAssay). Expected Outcome: Cells treated with this compound + IR/TMZ show significantly longer comet tails and higher tail intensity, indicating enhanced DNA damage [1] [6].
Clonogenic Survival Assay

This is the gold-standard method for assessing reproductive cell death after genotoxic stress [1] [2].

  • Seed cells at low density in dishes or plates.
  • Treat with this compound (e.g., 1-3 µM) alone and in combination with IR or TMZ.
  • Incubate for 7-14 days to allow colony formation.
  • Fix and stain colonies; count colonies containing >50 cells.
  • Calculate plating efficiency and surviving fraction. This compound is expected to significantly reduce the surviving fraction in p53-deficient cells when combined with IR/TMZ [1] [2].
Analysis of Apoptosis and Cell Cycle
  • Apoptosis (Annexin V/PI staining): Treat cells, harvest, and stain with Annexin V (binds to phosphatidylserine on the outer membrane) and Propidium Iodide (PI, indicating late apoptosis/necrosis). Analyze via flow cytometry [1].
  • Cell Cycle (PI staining): Fix cells in ethanol, treat with RNase, and stain DNA with PI. Analyze DNA content via flow cytometry to determine cell cycle distribution. This compound is expected to abrogate the IR-induced G2/M peak and increase the sub-G1 (apoptotic) population [1] [3].

Conclusion

This compound is a promising targeted sensitizer for improving cancer therapy. Its efficacy is most pronounced in p53-deficient tumors, leveraging synthetic lethality to enhance standard treatments like radiotherapy and temozolomide chemotherapy. The provided data and detailed protocols offer a foundation for further preclinical investigation and potential translation into novel combination therapy strategies.

References

SAR-020106 in vivo xenograft model administration

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 In Vivo Xenograft Application Notes

Mechanism of Action and Rationale for Use

This compound is a potent, ATP-competitive, and highly selective inhibitor of Checkpoint Kinase 1 (Chk1) with an IC₅₀ of 13.3 nM in cell-free assays [1]. Its primary application in vivo is as a combination agent to enhance the efficacy of DNA-damaging therapies, including ionizing radiation (IR) and genotoxic chemotherapeutics like irinotecan and gemcitabine [2] [1].

  • Targeted Radiosensitization: It mediates tumor-selective radiosensitization specifically in p53-deficient tumor cells [3] [4] [5]. It abrogates the radiation-induced G2/M cell cycle arrest, forcing cells with unrepaired DNA damage to undergo mitotic catastrophe, leading to apoptosis or aneuploidy [3] [4].
  • Chemosensitization: It significantly enhances the cell-killing effects of gemcitabine and SN38 (the active metabolite of irinotecan) in a p53-dependent fashion [2] [1].
Key In Vivo Administration Parameters

The table below summarizes the core administration data from multiple preclinical studies.

Table 1: In Vivo Administration Protocol for this compound

Parameter Specification Model & Context
Recommended Dose 40 mg/kg SW620 colon carcinoma xenografts [1]
Route of Administration Intraperitoneal (IP) SW620 xenografts [1]; Human head-and-neck carcinoma xenografts [3] [4]
Dosing Vehicle Not explicitly detailed in results; typically requires fresh DMSO for stock and a suspension vehicle like CMC-Na for in vivo dosing [1]
Oral Bioavailability Low in mice (F = ~5%) [1]
Treatment Schedule Dosed in combination with irinotecan [1] SW620 xenografts
Evidence of Efficacy and Model-Specific Outcomes

Table 2: Observed Efficacy in Different Xenograft Models

Cancer Model Combination Treatment Key In Vivo Findings PMID / Reference
SW620 Colon Carcinoma (BALB/c mice) This compound + Irinotecan Potentiated antitumor activity of irinotecan; inhibited tumor Chk1 activity (confirmed by reduced irinotecan-induced CHK1 pS296 autophosphorylation); minimal single-agent activity [1]. 22111927 [1]
Head-and-Neck Carcinoma This compound + Radiation Confirmed significant in vivo efficacy in a clinically relevant model; selective radiosensitization in p53-defective tumors [3] [4] [5]. 22981708 [3]
Patient-Derived SHH/p53-mut Medulloblastoma (Orthotopic, NSG mice) This compound + Radiation Demonstrated intracranial antitumor activity; delayed tumor growth; treatment was well-tolerated with no significant body weight loss [6]. 11942233 [6]
Biomarker Analysis for Target Engagement

A key strength of the published protocols is the incorporation of biomarker assessments to confirm on-target drug activity.

  • Primary Biomarker: Inhibition of Chk1 autophosphorylation at serine 296 (pS296) in tumor tissue lysates. This is a direct indicator of Chk1 inactivation following DNA damage [2] [1].
  • Secondary Biomarker: Abrogation of the radiation- or chemotherapy-induced G2/M cell cycle arrest, analyzed by flow cytometry of tumor cells [3] [4].
  • Downstream Biomarkers: Increased levels of γH2AX (indicating persistent DNA double-strand breaks) and cleaved PARP (indicating apoptosis) in tumor tissues, particularly in p53-deficient models [3] [2].

Detailed Experimental Protocol

Materials and Reagents
  • This compound: Available from commercial suppliers (e.g., Selleck Chemicals, Cat. No. N/A) [1].
  • Vehicle for IP injection: A homogeneous suspension can be prepared using CMC-Na at a concentration of ≥5 mg/ml [1].
  • Positive Control DNA-damaging agent: e.g., Irinotecan for chemotherapy models or a radiation source for radiotherapy models.
Step-by-Step In Vivo Dosing Protocol
  • Xenograft Establishment: Inoculate immunocompromised mice (e.g., BALB/c or NSG) subcutaneously or orthotopically with p53-deficient tumor cells.
  • Randomization: Once tumors reach a predefined volume (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle control, this compound alone, DNA-damaging agent alone, Combination).
  • Drug Preparation:
    • Prepare a stock solution of this compound in DMSO.
    • For IP injection, dilute the stock in a 0.5-1% CMC-Na solution to achieve the final working concentration of 40 mg/kg. Vortex thoroughly to create a homogeneous suspension [1].
  • Administration:
    • Administer this compound (40 mg/kg, IP) according to the planned schedule.
    • For combination studies, administer the DNA-damaging agent (e.g., irinotecan) at its sub-therapeutic or therapeutic dose at an appropriate time before or after this compound injection.
  • Tumor Monitoring: Measure tumor volumes and animal body weights 2-3 times weekly to assess efficacy and tolerability.
  • Endpoint Analysis: At the study endpoint, harvest tumors for:
    • Western Blotting: To analyze pS296 Chk1, γH2AX, and PARP cleavage.
    • Immunohistochemistry (IHC): To assess γH2AX foci and Ki-67 proliferation index.
    • Flow Cytometry: To evaluate cell cycle distribution and apoptosis.

Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying molecular mechanism of action for this compound.

workflow Start Establish p53-deficient xenograft model Randomize Randomize mice into treatment groups Start->Randomize Prep Prepare this compound (40 mg/kg in CMC-Na vehicle) Randomize->Prep Admin Administer via IP injection (according to schedule) Prep->Admin Combo Co-administer DNA-damaging agent (e.g., Irinotecan or Radiation) Admin->Combo Monitor Monitor tumor volume and animal body weight Combo->Monitor Harvest Harvest tumors for biomarker analysis Monitor->Harvest

Diagram 1: In vivo experimental workflow for evaluating this compound.

mechanism DNA_damage Radiation/Chemotherapy Induces DNA Damage ATR_activation ATR Activation DNA_damage->ATR_activation Chk1_activation Chk1 Phosphorylation (G2/M Checkpoint Activation) ATR_activation->Chk1_activation Cell_cycle_arrest Cell Cycle Arrest (DNA Repair & Survival) Chk1_activation->Cell_cycle_arrest SAR This compound Inhibits Chk1 Abrogation G2/M Checkpoint Abrogation SAR->Abrogation Inhibits Mitotic_catastrophe Premature Mitotic Entry with damaged DNA Abrogation->Mitotic_catastrophe Apoptosis Mitotic Catastrophe & Apoptosis Mitotic_catastrophe->Apoptosis

Diagram 2: Molecular mechanism of this compound-mediated radiosensitization.

Critical Notes and Limitations

  • p53 Status is Crucial: The radiosensitizing and chemosensitizing effects of this compound are profoundly selective for p53-deficient tumor cells [3] [4]. p53 wild-type cells typically undergo a post-mitotic G1 arrest and survive [3]. Therefore, confirming the p53 status of your model is essential.
  • Low Oral Bioavailability: The drug has low oral bioavailability in mice (~5%) [1], which justifies the use of the IP route for preclinical studies. This is an important consideration for clinical translation.
  • Minimal Single-Agent Toxicity: In monotherapy, this compound showed minimal toxicity and no single-agent activity in xenograft models, with tumors growing similarly to vehicle-treated controls [1]. Its utility is defined as a sensitizing agent.

Conclusion for Researchers

This compound is a valuable tool compound for preclinical investigation of Chk1 inhibition. The established protocol of 40 mg/kg via IP injection effectively potentiates the anti-tumor effects of DNA-damaging agents in p53-deficient xenograft models. Success relies on using validated p53-deficient models and confirming target engagement through biomarker analysis like inhibition of Chk1 pS296.

References

Chemical Profile and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor with an IC₅₀ of 13.3 nM [1] [2] [3]. The following table summarizes the key chemical data and recommended solvent for preparing a stock solution.

Property Description
CAS Number 1184843-57-9 [1] [2] [4]
Molecular Formula C₁₉H₁₉ClN₆O [1] [2] [4]
Molecular Weight 382.85 g/mol [1] [2] [4]
Recommended Solvent DMSO [1] [4] [5]
Solubility in DMSO ~20 mg/mL (∼52 mM) [1] [4] [5]
Solubility in Water Insoluble [1] [5]
Solubility in Ethanol Poorly soluble; reported between <1 mg/mL to 2 mg/mL [4] [5]

Storage and Stability Guidelines

Proper storage is critical for maintaining the stability and activity of this compound. The table below outlines the recommended conditions.

Form Temperature Shelf Life
Powder -20°C 3 years [2] [4] [3]
Powder 4°C 2 years [2] [4]
DMSO Stock Solution -80°C 6 months [2] [4] [6]
DMSO Stock Solution -20°C 1 month [2] [4] [3]

For stock solutions, it is recommended to store the solution as aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture, which can degrade the compound [7] [6]. Allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent moisture condensation [7] [6].

In Vitro Experimental Protocol

This compound is used in vitro to sensitize cancer cells to DNA-damaging agents. The following workflow and protocol detail its application in a glioblastoma study.

G Start Start: Prepare Stock Solution A Reconstitute this compound in DMSO to 20 mM Start->A B Dilute in culture medium to working concentration A->B C Pre-treat cells for 1 hour B->C D Co-treat with DNA-damaging agent (e.g., Radiation, TMZ) C->D E Assay endpoints: Apoptosis, Cell Cycle, DNA Damage, Clonogenicity D->E

Diagram of the in vitro experimental workflow for using this compound.

  • Stock Solution: A 20 mM stock solution was prepared in DMSO and stored at -80°C. A 1 mM working solution in DMSO, stored at 4°C, was used for up to one week [8].
  • Cell Treatment: Cells were treated with this compound at a typical working concentration of 5 μM [1] [5].
  • Combination Treatment: To evaluate the sensitization effect, cells were treated with this compound in combination with DNA-damaging agents such as irradiation (IR), temozolomide (TMZ), or decitabine [8].
  • Incubation Time: Treatment duration varied by assay, typically ranging from 24 hours to 23 hours for cell cycle analysis [8].

In Vivo Dosing and Formulation

Although this compound has minimal oral bioavailability, it has been successfully administered intraperitoneally (i.p.) in mouse xenograft models to potentiate the effects of chemotherapeutic agents [1] [2].

Parameter Specification
Animal Model BALB/c mice or nude mice bearing SW620 xenograft tumors [1] [2]
Recommended Dosage 40 mg/kg [1] [2] [4]
Route of Administration Intraperitoneal (i.p.) injection [1] [2] [4]
Dosing Schedule Administered on days 0, 1, 7, 8, 14, and 15 in combination with irinotecan [1] [2]
  • Formulation for Injection: Based on general guidelines for compounds with low water solubility like this compound, one suitable in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4].
  • Preparation Method: To prepare a 5 mg/mL injection solution, you would add 50 μL of a 50 mg/mL DMSO stock solution to 400 μL PEG300, mix well, then add 50 μL Tween 80, mix again, and finally add 450 μL saline to a total volume of 1 mL [4]. The solution should be clear before administration.

Critical Notes for Researchers

  • p53 Status: The chemo- and radiosensitizing effects of this compound are more pronounced in p53-mutant (p53-mut) cells, as these cells are more reliant on the Chk1-mediated G2/M checkpoint for DNA repair [8].
  • Control Experiments: Always include vehicle controls (e.g., DMSO at the same concentration used in the experiment) to account for any solvent effects on the cells [8].
  • Solution Stability: Use freshly prepared stock solutions for the most reliable results. If aliquots are stored, avoid repeated freeze-thaw cycles [7] [6].

References

SAR-020106 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the solubility of SAR-020106? this compound has limited solubility in water and ethanol but is soluble in DMSO at concentrations suitable for creating stock solutions [1] [2].

  • What is the maximum concentration for a DMSO stock solution? Suppliers provide data indicating that you can prepare a 10 mM stock solution by dissolving approximately 3.83 mg of this compound in 1 mL of DMSO [2]. Higher concentration stock solutions (e.g., 20 mg/mL or 52.2 mM) have also been reported [1].

  • How do I formulate this compound for in vivo studies? Due to its low aqueous solubility, this compound requires special formulations for animal studies. Several proven formulations are listed below [1].

Solubility Data & Stock Preparation

The table below summarizes key physicochemical and solubility data for this compound to help with your experimental planning.

Property Value / Description
Molecular Weight 382.85 g/mol [1] [2]
CAS Number 1184843-57-9 [1] [2]
Solubility in DMSO ~20 mg/mL (52.2 mM) [1]
Solubility in Water <1 mg/mL [1]
Solubility in Ethanol <1 mg/mL [1]
Standard Stock Solution 10 mM in DMSO (3.83 mg/mL) [2]

In Vivo Formulation Protocols

For in vivo experiments, it is critical to use formulations that maintain the compound in solution and are well-tolerated by animals. The following table lists several formulations successfully used in preclinical research [1].

Formulation Name Composition (by volume) Reported Use
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 IP/IV/IM/SC injection [1]
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Injection [1]
Injection Formulation 3 DMSO : Corn oil = 10 : 90 Injection [1]
Injection Formulation 4 DMSO : 20% SBE-β-CD in saline = 10 : 90 Injection [1]
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) Oral administration [1]

Example Preparation for Injection Formulation 3: If you need to prepare 1 mL of a 2.5 mg/mL working solution for injection, you would take 100 μL of a 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil. Then, mix well until a clear solution or uniform suspension is achieved [1].

Experimental Workflow from Research

The following workflow is derived from a published study using this compound in glioblastoma research, which may serve as a useful reference [3] [4]:

Start Prepare this compound Stock A Reconstitute in DMSO (20 mM stock solution) Start->A B Dilute in Cell Culture Medium (Working concentration: 0.1-1 µM) A->B C Combine with DNA-Damaging Agents (e.g., Irradiation, Temozolomide, Decitabine) B->C D Treat Cells (e.g., 23 hours) C->D E Analyze Outcomes: - Apoptosis (Annexin V) - Cell Cycle (PI staining) - DNA Damage (γH2A.X) D->E

  • Stock Solution: The study prepared a 20 mM stock solution in DMSO, stored at -80°C [3].
  • Working Concentration: Cells were treated with this compound at concentrations ranging from 0.1 to 1 μM [3].
  • Combination Treatment: this compound was used alongside DNA-damaging agents like irradiation (IR), temozolomide (TMZ), and decitabine to achieve a synergistic effect [3] [4].

Troubleshooting Common Issues

  • Precipitation in Aqueous Solutions: If the compound precipitates upon dilution into cell culture medium or buffer, consider using one of the recommended injection formulations that include solubilizing agents like Tween 80, PEG300, or SBE-β-CD [1].
  • In Vivo Toxicity or Poor Tolerance: If you observe adverse effects in animals, it could be related to the formulation. Switching to a different vehicle (e.g., from a DMSO/corn oil mix to a cyclodextrin-based solution) may improve tolerability [1].
  • Lack of Biological Effect: Verify the activity of your stock solution by including a positive control in your experiment. A known effective positive control is the abrogation of an etoposide-induced G2 arrest in HT29 cells [1] [2].

References

SAR-020106 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

The table below summarizes the key physicochemical properties and stable storage conditions for SAR-020106:

Property / Condition Specification
Molecular Formula C₁₉H₁₉ClN₆O [1] [2]
CAS Number 1184843-57-9 [1] [2] [3]
Appearance Off-white to light yellow solid powder [2] [3]
Stable Powder Storage -20°C for 3 years, or 4°C for 2 years [2] [3]
Stable Solution Storage -80°C for 6 months, or -20°C for 1 month [2] [3]
Shipping Condition Room temperature (stable at ambient temperature for a few days during shipping) [1] [2]

Solubility & Stock Solution Preparation

This compound has limited solubility in aqueous solvents. The table below details its solubility and recommended stock solution preparation:

Aspect Details
Solubility (In Vitro) DMSO: 20 mg/mL (52.23 mM) [1] [2]. Ethanol: 2 mg/mL (5.22 mM) [1]. Water: Insoluble [1].
Recommended Stock Concentration 10-20 mM in DMSO [2] [3].
Aliquoting Prepare single-use aliquots to minimize freeze-thaw cycles [2] [3].
DMSO Caution Hygroscopic DMSO can impact solubility; use newly opened containers if possible [3].

For in vivo studies, if the stock solution needs to be further diluted in an aqueous vehicle, several formulations can be used. One common example is a mixture of DMSO, Tween 80, and saline in a ratio of 10:5:85 [2].

Experimental Troubleshooting Guide

Here are answers to common questions you might encounter during your experiments:

  • Q: The compound appears to have precipitated upon thawing. What should I do?

    • A: Gently warm the tube to room temperature. If the precipitate does not dissolve, you can briefly sonicate the solution in a water bath sonicator. If precipitation persists, consider preparing a fresh stock solution or using a slightly lower concentration.
  • Q: I am concerned about the stability of my working solutions during long-term cell culture assays.

    • A: For cell-based assays, add the compound from a freshly prepared stock solution directly to the cell culture medium. The final concentration of DMSO in the medium should typically be kept below 0.1% to maintain cell viability. Avoid storing the compound diluted in aqueous culture media for extended periods.
  • Q: Why is proper storage so critical for this compound?

    • A: this compound is an ATP-competitive inhibitor that binds directly to the active site of the CHK1 kinase [1] [4]. Improper storage can lead to chemical degradation, which may reduce its potency and specificity, ultimately compromising your experimental results.

Biological Activity & Experimental Context

To help you design your experiments, this diagram illustrates the core mechanism of action of this compound as part of the DNA damage response (DDR) pathway, based on the search results:

G DNA_Damage DNA_Damage ATR_Activation ATR_Activation DNA_Damage->ATR_Activation CHK1_Phosphorylation CHK1_Phosphorylation ATR_Activation->CHK1_Phosphorylation Cell_Cycle_Arrest Cell_Cycle_Arrest CHK1_Phosphorylation->Cell_Cycle_Arrest DNA_Repair DNA_Repair Cell_Cycle_Arrest->DNA_Repair SAR_Abrogates This compound Abrogates Cell_Cycle_Arrest->SAR_Abrogates SAR_inhibits This compound Inhibits CHK1_Inactive CHK1 Inactive SAR_inhibits->CHK1_Inactive SAR_inhibits->CHK1_Inactive CHK1_Inactive->CHK1_Phosphorylation SAR_Abrogates->Cell_Cycle_Arrest

Key experimental parameters for using this compound in cell-based assays, as reported in the literature, are summarized below:

Parameter Details
Primary Target & IC₅₀ Checkpoint Kinase 1 (CHK1); 13.3 nM (cell-free assay) [1] [4] [3].
Cellular Activity (IC₅₀) Abrogates etoposide-induced G2 arrest: 55 nM in HT29 cells [1] [4] [3].
Cytotoxicity (GI₅₀) Relatively non-toxic as a single agent: 0.48 μM in HT29 cells [1] [3].
Common Combinations Used to sensitize cells to DNA-damaging agents like Irinotecan, Gemcitabine, Temozolomide, Decitabine, and Radiation [5] [4] [6].
Key Biomarkers Inhibits drug-induced CHK1 autophosphorylation at S296 and blocks CDK1 phosphorylation at Y15 [1] [4]. Increases DNA damage markers like γH2AX [4].

References

SAR-020106 cell line variability response

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Response to SAR-020106

Factor p53-Deficient Cell Response p53 Wild-Type Cell Response
G2/M Checkpoint Abrogated arrest; forced mitotic entry [1] [2] G2/M arrest is abrogated, but a post-mitotic G1 arrest occurs [2]
Cell Fate Apoptosis or aneuploidy [2] Normal cell cycle re-entry [2]
DNA Repair Homologous recombination (HR) inhibited [1] [2] Homologous recombination (HR) inhibited [2]
Overall Effect Potent radiosensitization; reduced clonogenic survival [1] [2] Minimal to no radiosensitization [1] [2]

Experimental Protocols

Here are detailed methodologies for key experiments that can be used to evaluate the effects of this compound in your cell lines.

Clonogenic Survival Assay

This is the gold-standard method for assessing long-term reproductive cell death after radiation and drug treatment [1].

  • Purpose: To measure the reduction in long-term survival and clonogenic potential [1].
  • Procedure:
    • Seed cells at low density in multi-well plates or dishes.
    • Pre-treat cells with this compound (e.g., 1-10 µM) for a specified period (e.g., 1-2 hours).
    • Irradiate cells (e.g., 2-8 Gy) and return to the incubator.
    • Allow colonies to grow for 1-3 weeks, until a control plate forms macroscopic colonies (typically >50 cells).
    • Wash with PBS, fix with methanol or ethanol, and stain with crystal violet.
    • Count colonies and plot the survival fraction relative to the non-irradiated control. A significant leftward and downward shift in the survival curve for p53-deficient cells indicates radiosensitization.
Analysis of Cell Cycle and Apoptosis

This protocol helps confirm the mechanism of action by monitoring cell cycle disruption and cell death [1].

  • Purpose: To analyze IR-induced G2/M arrest abrogation and the induction of apoptosis [1].
  • Procedure:
    • Treat and irradiate cells as described in the clonogenic assay.
    • At various time points post-IR (e.g., 24, 48, 72 hours), harvest cells.
    • For cell cycle analysis: Fix cells in ethanol, treat with RNase, and stain DNA with Propidium Iodide (PI). Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. In p53-deficient cells, expect a failure to accumulate in G2/M after IR+this compound.
    • For apoptosis analysis: Stain cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which stains dead cells). Analyze by flow cytometry. A significant increase in Annexin V-positive cells is expected in p53-deficient lines after combination treatment.
DNA Damage Assessment (γH2AX Assay)

This method quantifies the persistence of DNA double-strand breaks, a key factor in radiosensitization [1].

  • Purpose: To evaluate the level and persistence of DNA damage, often indicated by pan-γH2AX staining [1] [2].
  • Procedure:
    • Seed cells on coverslips and treat with this compound and IR.
    • At desired time points (e.g., 1, 6, 24 hours post-IR), fix cells with paraformaldehyde.
    • Permeabilize cells with Triton X-100 and block with serum.
    • Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
    • Mount coverslips and image using a fluorescence microscope.
    • Quantify the number of γH2AX foci per cell. An increase in the number and persistence of foci in p53-deficient cells treated with this compound and IR indicates impaired DNA repair.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem: Lack of radiosensitization in a p53-mutant cell line.

  • Solution: Verify the p53 mutation status through sequencing. Confirm that your assay endpoint measures long-term survival (clonogenic assay) rather than just short-term cytotoxicity [1] [2]. Ensure the drug concentration and irradiation dose are optimized for your specific cell line.

Problem: High background toxicity from this compound alone.

  • Solution: Titrate the drug concentration. Perform a dose-response curve to find a concentration that has minimal single-agent toxicity but effectively abrogates the IR-induced G2/M arrest [1].

Problem: Inconsistent results between experiments.

  • Solution: Standardize the timing of drug administration relative to irradiation. Using a consistent pre-incubation period (e.g., 1 hour) is crucial. Ensure uniform cell confluency and passage number across replicates, and use the same batch of drug solution to minimize variability.

To help visualize the underlying mechanism, the following diagram illustrates the p53-dependent signaling pathway that determines cell fate after treatment with this compound and radiation.

G IR IR DSBs DNA Double-Strand Breaks (DSBs) IR->DSBs SAR SAR ATR_Chk1 ATR/Chk1 Activation SAR->ATR_Chk1 DSBs->ATR_Chk1 G2Arrest G2/M Cell Cycle Arrest ATR_Chk1->G2Arrest MitoticEntry_def Forced Mitotic Entry G2Arrest->MitoticEntry_def Abrogated by This compound MitoticEntry_wt Forced Mitotic Entry G2Arrest->MitoticEntry_wt Abrogated by This compound p53def p53-Deficient Cell p53def->MitoticEntry_def Apoptosis Apoptosis MitoticEntry_def->Apoptosis Aneuploidy Aneuploidy MitoticEntry_def->Aneuploidy Sensitized Radiosensitized Cell Death Apoptosis->Sensitized Aneuploidy->Sensitized p53wt p53 Wild-Type Cell p53wt->MitoticEntry_wt G1Arrest Post-mitotic G1 Arrest MitoticEntry_wt->G1Arrest Reentry Normal Cell Cycle Re-entry G1Arrest->Reentry Resistant No Radiosensitization Reentry->Resistant

Key Takeaways

To summarize, when designing your experiments:

  • Confirm p53 Status: This is the most critical first step. Use genetically defined lines or validate status via sequencing [1].
  • Use Appropriate Assays: Rely on clonogenic survival assays rather than short-term viability tests to measure true radiosensitization [1].
  • Combine with Standard Therapies: this compound shows promise in enhancing the effects of radiation and DNA-damaging chemotherapeutics like irinotecan [1] [3].

References

SAR-020106 optimal dosing schedule in vivo

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Summary

Parameter Details
Recommended Dosage 40 mg/kg [1] [2]
Route of Administration Intraperitoneal (IP) [2]
Dosing Vehicle Not fully specified; likely a solution in DMSO followed by dilution in a standard vehicle like PBS or a mixture of PEG300/Tween-80/ddH₂O [2]
Treatment Context Combined with genotoxic drugs like Irinotecan or Gemcitabine [1]
Key Biomarker of Activity Inhibition of irinotecan-induced CHK1 autophosphorylation at S296 [1] [2]

Experimental Protocols & Biomarker Analysis

The following workflow outlines the key steps for conducting and validating an in vivo efficacy study with SAR-020106, based on the cited preclinical research.

Start Start In Vivo Experiment Model Animal Model: • SW620 colon carcinoma   xenografts in BALB/c mice Start->Model Combo Combination Therapy: • this compound (40 mg/kg, IP) • Plus Irinotecan or Gemcitabine Model->Combo Biomarker Biomarker Analysis: • Assess inhibition of   CHK1 pS296 in tumors • Confirm target engagement Combo->Biomarker Result Outcome: • Enhanced antitumor effect • Minimal toxicity alone • Potentiated genotoxic drug activity Biomarker->Result End End Result->End

Key Experimental Details
  • Animal Model: The dosing and efficacy data were primarily established in BALB/c mice bearing SW620 colon carcinoma xenografts [2].
  • Mechanism of Action: this compound is an ATP-competitive, potent, and selective CHK1 inhibitor. It abrogates the DNA damage-induced G2 cell cycle arrest, forcing cells with damaged DNA into mitosis, leading to cell death. This effect is more pronounced in p53-deficient backgrounds [1] [3].
  • Biomarker Methodology: To confirm target engagement in vivo, tumor samples are analyzed for the inhibition of CHK1 autophosphorylation at serine 296 (pS296). This is typically done via western blot or similar immunoassay techniques. A reduction in pS296 levels indicates successful inhibition of CHK1 activity by this compound [1].

Frequently Asked Questions

Q: Does this compound have single-agent antitumor activity? A: No. Studies showed that this compound alone, at doses that inhibit CHK1 activity, did not slow tumor growth compared to vehicle-treated controls. Its therapeutic utility comes from sensitizing tumors to other DNA-damaging agents [2].

Q: What is the p53 dependency of this compound? A: The enhancement of cell killing by this compound is p53-dependent. Tumor cells with defective p53 function are more reliant on the CHK1-mediated S and G2/M checkpoints for survival after DNA damage. Abrogation of this checkpoint by this compound therefore leads to preferential sensitization of p53-deficient cells to genotoxic agents [1] [3].

Q: The in vivo formulation is not fully detailed. How can I proceed? A: This is a common challenge with preclinical compounds. You have two potential paths:

  • Refer to supplier information: Selleckchem provides a suggested in vivo formulation for homogeneous suspension using CMC-Na [2].
  • Standard formulation development: If the above doesn't work, a common starting point is to first dissolve the compound in DMSO to create a master stock, then dilute it in a standard vehicle like PBS (for IP injection) or a mixture of PEG300, Tween 80, and ddH₂O. A formulation calculator can aid in this process [2].

References

SAR-020106 p53 mutation status importance

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 Efficacy and p53 Status

The core mechanism of this compound is to disrupt DNA damage repair. Its effectiveness is notably modulated by the p53 status of the cancer cells, as summarized below [1]:

Feature Impact in p53-Mutant (p53-mut) Cells Impact in p53-Wildtype (p53-wt) Cells
Apoptosis & Clonogenic Survival Strong radiosensitizing effect; strongly reduces long-term clonogenic survival. Strong radiosensitizing effect; strongly reduces long-term clonogenic survival.
Key Mechanistic Difference Abrogation of IR-induced G2/M cell cycle arrest; enhanced accumulation of IR-induced DNA damage. Not specifically mentioned in the context of G2/M arrest abrogation.
Therapeutic Implication May provide stronger therapeutic responses, especially in tumors defective in non-homologous end joining (NHEJ). Effective, but the selectively enhanced death in p53-mut cells may offer a therapeutic advantage for specific tumor types.

Core Concept: Why p53 Status Matters

The p53 protein is a central tumor suppressor known as the "guardian of the genome" [2]. Its functional status dictates how a cell responds to DNA damage, which is key to understanding this compound's action [1] [2] [3].

  • In p53-Wildtype Cells: Upon DNA damage, these cells can initiate a p53-dependent G1 phase cell cycle arrest. This provides time for DNA repair primarily via the non-homologous end joining (NHEJ) pathway [1].
  • In p53-Mutant Cells: The G1 arrest checkpoint is often impaired. Cells instead rely more heavily on repairing DNA damage during the S and G2 phases of the cycle via high-fidelity homologous recombination (HR) [1]. The Chk1 kinase is a critical activator of HR. Therefore, by inhibiting Chk1, This compound specifically targets this backup repair pathway in p53-mutant cells, leading to abrogation of the G2/M arrest and catastrophic DNA damage [1].

Protocols: Determining p53 Status for Your Experiments

Accurately determining the p53 status of your experimental models is a critical step. Misidentification of cell lines is a known and serious issue in research [4].

  • Recommended Method: DNA sequencing of the TP53 gene (exons 5-8, where most missense mutations occur) is the gold standard [2] [4].
  • Method to Avoid: Be cautious with RNA or cDNA sequencing alone, as it can lead to false negatives or misinterpretations (e.g., misclassifying splice site mutations as deletions) due to processes like nonsense-mediated mRNA decay (NMD) [4].
  • Best Practice: Always use genomic DNA for sequencing and obtain cell lines from authorized distributors to minimize the risk of using cross-contaminated or misidentified lines [4].

Key Troubleshooting FAQs

  • Why should I verify the p53 status of my cell lines when using this compound? Using a misidentified cell line can lead to disastrous experimental interpretations and non-reproducible results [4]. Given that this compound's efficacy is mechanistically different in p53-mut vs. p53-wt cells, knowing the correct status is essential for accurately analyzing your results.

  • My experiments involve irradiation. Does p53 status change how I should use this compound? Yes. The research shows that this compound is a potent radiosensitizer [1] [5]. This effect is particularly potent in p53-mutant cells because the drug abrogates the critical G2/M arrest, forcing cells with irreparable DNA damage into mitosis. Confirming the p53 status will help you interpret the radiosensitization effect you observe.

  • Beyond mutation sequencing, what other factors can affect p53 function? p53 function can be inactivated by mechanisms other than gene mutation. For example, overexpression of its negative regulator MDM2 can lead to its constant degradation [2] [6]. Some viral oncoproteins can also bind and inactivate p53 [6]. Therefore, even if a cell line has a wildtype TP53 gene, its pathway may not be functionally intact.

Signaling Pathway Context

The following diagram illustrates how this compound interferes with the DNA damage response pathway, with the key differential effect in p53-mutant cells highlighted.

G cluster_mutant Context of p53-Mutant Cells DNA_Damage DNA Damage (IR, TMZ) ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1_Activation Chk1 Activation (Phosphorylation) ATR_Activation->Chk1_Activation HR_Repair Homologous Recombination (HR) Repair Chk1_Activation->HR_Repair G2_M_Arrest G2/M Cell Cycle Arrest Chk1_Activation->G2_M_Arrest Survival Cell Survival HR_Repair->Survival Allows G2_M_Arrest->HR_Repair Provides time for Mitotic_Catastrophe Mitotic Catastrophe & Cell Death G2_M_Arrest->Mitotic_Catastrophe Abrogation of SAR This compound (Chk1 Inhibitor) SAR->Chk1_Activation  Inhibits G1_Arrest_Defective G1 Arrest (Defective) Reliance_on_HR Increased Reliance on HR / G2 Arrest Reliance_on_HR->HR_Repair  Critical for

References

SAR-020106 combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 FAQ for Research Use

Q1: What is the primary mechanism of action of this compound? this compound is an ATP-competitive, potent, and selective inhibitor of Checkpoint Kinase 1 (CHK1) [1] [2] [3]. It effectively abrogates DNA damage-induced S and G2/M cell cycle checkpoints, preventing cells from repairing DNA damage and leading to enhanced cell death, particularly in p53-deficient cancer cells [1] [4].

Q2: With which agents does this compound show synergistic effects? Research demonstrates that this compound can sensitize tumor cells to various DNA-damaging agents. The table below summarizes key combination partners and their observed effects.

Combination Partner Cancer Model(s) Tested Observed Effect
Irinotecan (SN38) Colon carcinoma (SW620) xenografts [1] [2] Potentiated antitumor activity; biomarker changes (inhibited CHK1 pS296) [1] [2].
Gemcitabine Colon carcinoma lines (in vitro) [1] Enhanced cell killing by 3.0- to 29-fold in a p53-dependent fashion [1].
Ionizing Radiation (IR) Glioblastoma (in vitro), Head & Neck/Colorectal cancer models [1] [4] Radiosensitizing effects; increased apoptosis, reduced clonogenic survival, enhanced DNA damage (γH2AX) [4].
Temozolomide (TMZ) Glioblastoma (in vitro) [4] Additive reduction of clonogenic survival [4].
Decitabine Glioblastoma (in vitro) [4] Additive effects with radiation; part of a multimodal approach [4].

Q3: What are the critical experimental parameters for in vitro use? Proper concentration and timing are crucial for achieving checkpoint abrogation without excessive standalone toxicity.

  • Working Concentration: A common and effective concentration used in cell culture is 0.1 - 5 µM [1] [2] [3].
  • Solubility: Prepare a stock solution in DMSO at 20-52 mM (20 mg/mL) [2].
  • Key Assays:
    • Cell Cycle Analysis: this compound (0.055 µM) abrogates etoposide-induced G2 arrest in HT29 cells [1] [2].
    • Clonogenic Survival: Used to measure long-term reproductive death after combination treatment [4].
    • Biomarker Analysis: Immunoblotting for CHK1 pS296 and CDK1 pY15 to confirm target engagement [1] [2].

Q4: How is this compound administered in vivo and what is known about its toxicity?

  • Recommended Dosage: 40 mg/kg, administered via intraperitoneal (i.p.) injection [2] [3].
  • Dosing Schedule: In xenograft models, it is often given on an intermittent schedule (e.g., days 0, 1, 7, 8, 14, and 15) in combination with a chemotherapeutic agent [2] [3].
  • Toxicity Profile: Studies report that at doses effective for CHK1 inhibition in tumors, this compound showed minimal toxicity and no single-agent activity in xenograft models, with tumors growing similarly to vehicle-treated controls [1] [2]. One study specifically noted no neurotoxic effects on neural progenitor cells in a brain slice culture model [4].

Troubleshooting Common Experimental Issues

Problem 1: Lack of Sensitization in Combination Assay

  • Potential Cause: The cell line may have functional p53 (p53-wildtype). This compound-mediated sensitization is often more pronounced in p53-mutant or -deficient backgrounds [1] [4].
  • Solution: Verify the p53 status of your cell model. Include a p53-mutant cell line as a positive control.

Problem 2: High Cytotoxicity from this compound Alone

  • Potential Cause: The concentration used may be too high. While generally well-tolerated, it has a GI50 of 0.48-2 µM in various cell lines [3].
  • Solution: Perform a dose-response curve for this compound as a single agent to determine the non-toxic yet pharmacologically active range (e.g., 0.1-1 µM) for your specific cell type.

Problem 3: Unable to Detect Pathway Inhibition

  • Potential Cause: The assay conditions or antibodies may not be optimal.
  • Solution: Use biomarker validation to confirm target engagement. Treat cells with a DNA-damaging agent (e.g., Irinotecan) with and without this compound, and analyze by Western blot for:
    • Reduction in CHK1 autophosphorylation at S296 [1] [2].
    • Reduction in inhibitory phosphorylation of CDK1 at Y15 [1] [2].
    • Increase in DNA damage markers like γH2AX [1] [4].

Experimental Workflow Diagram

For a standard experiment investigating the radiosensitizing effect of this compound, you can follow this general workflow. The diagram below outlines the key steps from cell seeding to final analysis.

G Start Seed p53-mutant and p53-wt glioblastoma cells A Pre-treatment with This compound (e.g., 1 µM) Start->A B Apply DNA-damaging agent: Irradiation (IR), Temozolomide (TMZ), etc. A->B C Incubation for assessment B->C D Analysis Phase C->D E1 Short-term Assays D->E1 E2 Long-term Assays D->E2 F1 Cell Cycle (DNA content by PI) E1->F1 F2 Apoptosis (Annexin V/PI) E1->F2 F3 DNA Damage (γH2AX foci) E1->F3 End Interpret Data F1->End F2->End F3->End F4 Clonogenic Survival E2->F4 F4->End

Signaling Pathway Schematic

Understanding the molecular pathway is key to designing experiments and interpreting results. The diagram below illustrates how this compound inhibits the CHK1-mediated DNA damage response to abrogate the G2/M checkpoint.

G DNA_Damage DNA Damage/Replication Stress ATR_Act ATR Activation DNA_Damage->ATR_Act CHK1_Act CHK1 Phosphorylation (Activation) ATR_Act->CHK1_Act CDC25_Deg CDC25A/B/C Degradation CHK1_Act->CDC25_Deg CDK1_Inact CDK1 Phosphorylation (Inactive) CDC25_Deg->CDK1_Inact G2_Arrest G2/M Cell Cycle Arrest CDK1_Inact->G2_Arrest Mitotic_Entry Forced Mitotic Entry CDK1_Inact->Mitotic_Entry Prevents SAR This compound Inhibition SAR->CHK1_Act Blocks SAR->Mitotic_Entry Cell_Death Cell Death Mitotic_Entry->Cell_Death

References

SAR-020106 biomarker selection phospho-CHK1 S296

Author: Smolecule Technical Support Team. Date: February 2026

pCHK1 (S296) as a Biomarker for SAR-020106

The table below summarizes the core evidence supporting the use of phospho-CHK1 (Ser296) as a pharmacodynamic biomarker for the Chk1 inhibitor this compound.

Evidence Summary Experimental Context Key Finding Citation
Target Engagement In vitro (HT29 cells) & in vivo (human colon tumor xenografts) combined with cytotoxic drugs (e.g., gemcitabine, irinotecan). This compound inhibits cytotoxic drug-induced autophosphorylation of CHK1 at S296 in a dose-dependent manner. [1]
Mechanistic Role Examination of Chk1 activation pathway in response to DNA damage or replication stress. S296 phosphorylation is an autophosphorylation event that occurs after ATR-mediated phosphorylation at S317 and S345. [2] [3]
Functional Consequence Abrogation of radiation-induced G2 arrest in p53-deficient tumor cells. Inhibition of radiation-induced pS296 Chk1 autophosphorylation confirms successful on-target drug effect. [4]

Experimental Protocols for Biomarker Analysis

Here are detailed methodologies for detecting pCHK1 (S296) in the context of Chk1 inhibition, based on published experiments.

Cell-Based Assay (In vitro)

This protocol is adapted from studies that used this compound and other Chk1 inhibitors [1] [5].

  • 1. Cell Line and Culture:
    • Use p53-deficient cancer cell lines (e.g., HT29 colon carcinoma, Cal27 head and neck cancer). These lines are commonly used as they are reliant on the Chk1-mediated S and G2/M checkpoints.
    • Culture cells in appropriate media (e.g., DMEM for HT29) supplemented with 10% FBS under standard conditions (37°C, 5% CO2).
  • 2. Drug Treatment:
    • Pre-treatment with DNA-damaging Agent: To induce Chk1 activation, first treat cells at 60-80% confluency with a cytotoxic chemotherapeutic agent.
      • Example:
        • Gemcitabine: 10-100 nM for 2-24 hours [6] [5].
        • Irinotecan (SN38): 10-100 nM for 1-2 hours [1].
    • Treatment with Chk1 Inhibitor: Following the DNA damage, add this compound.
      • Example:
        • This compound: 1 µM for 2-4 hours [1].
      • Note: A "cytotoxic drug → Chk1 inhibitor" sequence is often most effective [6].
  • 3. Cell Lysis and Protein Extraction:
    • Wash cells with cold PBS.
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
    • Determine protein concentration using a BCA assay.
  • 4. Western Blotting:
    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
    • Transfer to a nitrocellulose or PVDF membrane.
    • Blocking: Block membrane with 5% BSA or non-fat milk in TBST for 1 hour.
    • Primary Antibody Incubation: Incubate with anti-phospho-Chk1 (Ser296) antibody overnight at 4°C.
      • Recommended dilution: 1:1000 (commonly used and specified by major antibody suppliers) [2] [7].
    • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit IgG antibody (1:2000 to 1:10,000) for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) substrate for detection.
  • 5. Data Interpretation:
    • Successful target engagement by this compound is indicated by a reduction in the intensity of the pS296 Chk1 band compared to samples treated with the cytotoxic agent alone [1] [4].
Xenograft Studies (In vivo)

This protocol is based on in vivo studies with this compound and similar compounds [1].

  • 1. Xenograft Model:
    • Establish human tumor xenografts (e.g., HT29 colon carcinoma) in immunocompromised mice (e.g., athymic nude mice).
  • 2. Drug Treatment:
    • Administer chemotherapeutic agent (e.g., Gemcitabine at 50-100 mg/kg, i.p.) and this compound (e.g., 40 mg/kg, p.o.) according to the optimized schedule (e.g., gemcitabine prior to or concurrent with this compound) [6] [1].
  • 3. Tissue Collection and Analysis:
    • At designated timepoints post-treatment, harvest tumor tissues.
    • For western blot analysis: Snap-freeze pulverized tumor tissues in liquid nitrogen and follow a protein extraction and western blot protocol similar to the in vitro method above [6].
    • For immunohistochemistry (IHC): Fix tumor tissues in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section. Perform IHC staining using the pS345 Chk1 antibody to assess DNA damage response [6].

Critical Troubleshooting & FAQs

Based on common experimental challenges highlighted in the literature, here are key points to consider.

  • Q: Why is my pS296 signal not changing as expected with treatment?

    • A: Cell density is a critical and often overlooked factor. High cell density can significantly reduce the apparent potency of Chk1 inhibitors in target engagement assays, including pS296 detection. Ensure your assay conditions use an optimal, lower cell density to avoid masking the drug's effect [8].
  • Q: What are appropriate controls for these experiments?

    • A: Always include:
      • Vehicle control: Cells/tumors treated with the drug solvents (e.g., DMSO).
      • Cytotoxic drug alone: To show the induction of pS296 Chk1.
      • Chk1 inhibitor alone: To assess any single-agent effects.
      • Combination treatment: To demonstrate the abrogation of the pS296 signal [1] [4].
  • Q: Should I look at other phosphorylation sites besides S296?

    • A: Yes, it is highly recommended to analyze a panel of biomarkers. While pS296 is an excellent marker for direct target engagement, its reduction primarily confirms that the drug is hitting its target. To build a comprehensive picture of the biological response, you should also monitor:
      • pChk1 (S345): An ATR-mediated phosphorylation site; its increase often indicates enhanced replication stress and DNA damage [6].
      • γH2AX (S139): A marker for DNA double-strand breaks. Its induction is strongly associated with the potentiation of cytotoxicity by Chk1 inhibitors and can be a predictive biomarker for synergy [6] [5].
      • Cleaved Caspase-3 or PARP: Markers of apoptosis activation [6] [9].

Chk1 Signaling & Experimental Workflow

To help visualize the underlying biology and experimental workflow, here are two diagrams.

architecture DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Phos Chk1 Phosphorylation (S317, S345) ATR_ATM->Chk1_Phos Chk1_Auto Chk1 Autophosphorylation (S296) Chk1_Phos->Chk1_Auto Cell_Cycle_Arrest Cell Cycle Arrest (DNA Repair) Chk1_Auto->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe / Apoptosis Cell_Cycle_Arrest->Mitotic_Catastrophe Due to abrogated checkpoint Inhibitor This compound Inhibitor->Chk1_Auto Inhibits Inhibitor->Cell_Cycle_Arrest Abrogates

Chk1 Signaling Pathway & this compound Mechanism of Action: this compound inhibits Chk1 autophosphorylation at S296, abrogating DNA damage-induced cell cycle arrest and leading to mitotic catastrophe in cancer cells.

workflow Start 1. Seed p53-deficient cancer cells A 2. Treat with DNA-damaging agent (e.g., Gemcitabine) Start->A B 3. Treat with this compound (Chk1 Inhibitor) A->B C 4. Lyse cells and prepare protein samples B->C D 5. Perform Western Blot C->D E 6. Probe with anti-pS296 Chk1 D->E Result Expected Result: Reduced pS296 signal confirms target engagement E->Result

Experimental Workflow for pS296 Detection: This flowchart outlines the key steps for a cell-based assay to measure this compound target engagement via pCHK1 (S296) western blot.

References

SAR-020106 neurotoxicity assessment neural progenitor cells

Author: Smolecule Technical Support Team. Date: February 2026

Available Neurotoxicity Data for SAR-020106

Direct assessment of this compound's effects on neural progenitor cells is limited to one primary study. The key findings from this research are summarized in the table below.

Assessment Model Treatment Condition Key Findings on Neurotoxicity Reference
Murine entorhinal-hippocampal slice culture (Assessing nestin-positive neural progenitor cells) Multimodal treatment (this compound combined with irradiation, temozolomide, and/or decitabine) No neurotoxic effects detected; the number of nestin-positive neural progenitor cells remained unchanged. [1] [2]

This data suggests that within the context of this specific combination treatment, this compound did not show toxicity towards neural progenitor cells. However, this single finding is not sufficient to conclusively determine the compound's safety profile.

Experimental Protocol for Neurotoxicity Assessment

The study that reported the absence of neurotoxicity used the following methodology, which you can adapt for your own investigations:

  • In Vitro Model: The protocol utilized murine entorhinal-hippocampal brain slice cultures, which preserve complex neural tissue architecture [1] [2].
  • Cell Type and Endpoint: Neurotoxicity was evaluated by monitoring nestin-positive neural progenitor cells within the slice culture. Nestin is a recognized protein marker for neural stem and progenitor cells [1] [2].
  • Assessment Method: The primary readout was the number of nestin-positive cells before and after treatment. An unchanged count indicated a lack of toxicity to this progenitor cell population [1] [2].

This workflow can be visualized as follows:

G Start Start Neurotoxicity Assessment Model Prepare Murine Entorhinal- Hippocampal Slice Culture Start->Model Treatment Apply Treatment (this compound + Combination Therapies) Model->Treatment Stain Immunostaining for Nestin Protein Marker Treatment->Stain Image Image Acquisition and Analysis Stain->Image Result Quantify Nestin-positive Neural Progenitor Cells Image->Result

General Guidance for Neurotoxicity Assessment

Since data on this compound is scarce, you may need to rely on established general models and endpoints for developmental neurotoxicity (DNT) evaluation. The table below outlines key assays recommended by current research.

Assessment Type Key Endpoints / Processes Evaluated Relevance to Neurotoxicity
Human Neural Progenitor Cell (hNPC) Assays [3] Neural progenitor proliferation (NPC1ab), Neurite outgrowth (NPC4), Neuronal and oligodendrocyte differentiation (NPC3/NPC5) Disruption indicates impaired brain development.
Neurite Outgrowth Assay [4] Measurement of neurite length and branching using human neural progenitor cells. Critical for neuronal connectivity; inhibition is a key neurotoxic effect.
Neuron-Astrocyte Co-culture [5] Formation of spontaneous electrical activity measured by Micro-Electrode Array (MEA). Detects functional deficits in neuronal network formation.

Key Considerations for Your Experiments

Based on the available information, here are the main challenges and suggested paths forward:

  • Data Scarcity: The lack of extensive neurotoxicity data for this compound is a significant knowledge gap. The available positive finding is promising but requires validation.
  • Combination Therapy Context: The only available data comes from a complex multimodal treatment. The neurotoxicity profile of This compound as a single agent remains unconfirmed [1] [2].
  • Recommended Path Forward: Given the lack of specific troubleshooting information, your most reliable approach is to adopt and validate one or more of the established general protocols mentioned above using this compound in your own laboratory.

References

Intraperitoneal Administration Protocol for SAR-020106

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for the intraperitoneal administration of SAR-020106 as reported in a preclinical study [1] [2] [3].

Parameter Specification
Recommended Dose 40 mg/kg [1] [2] [3]
Dosing Schedule Days 0, 1, 7, 8, 14, and 15 (in a 3-week cycle) [1] [2]
Vehicle (Example) 100% DMSO (for stock solution), then diluted in a formulation such as "DMSO : Corn oil = 10 : 90" [2]
Validated Model SW620 xenograft tumors in nude mice [1] [2]
Reported Efficacy Significant reduction in tumor growth when combined with irinotecan [1] [2]

Formulation and Handling Notes

When preparing this compound for intraperitoneal injection, consider the following practical points:

  • Solubility: this compound has a solubility of 20 mg/mL (52.2 mM) in DMSO [2]. DMSO is typically used to create a concentrated stock solution, which is then diluted in a larger-volume vehicle suitable for injection.
  • Suggested Injection Formulation: One recommended formulation is DMSO : Corn oil = 10 : 90 [2]. For example, to prepare 1 mL of a 2.5 mg/mL working solution, you would take 100 µL of a 25 mg/mL DMSO stock solution and add it to 900 µL of corn oil, then mix well [2].
  • Storage: For long-term stability, store the powder at -20°C [2]. Freshly prepared in vivo formulations are recommended for optimal results [2].

Biological Context and Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (CHK1), with an IC₅₀ of 13.3 nM on the isolated human enzyme [1] [2]. Its primary mechanism is to abrogate DNA damage-induced S and G2/M cell cycle checkpoints [4] [1]. This prevents cancer cells from repairing their damaged DNA, thereby sensitizing them to the lethal effects of genotoxic agents like chemotherapy and radiation [4] [5].

The diagram below illustrates how this compound achieves this synergy in a p53-deficient context, which is common in many cancers.

G Synergy Mechanism of this compound DNA_Damage Genotoxic Agent (e.g., Irinotecan, Radiation) DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (S/G2 Phase) DDR->CellCycleArrest DNA_Repair DNA Repair & Cell Survival CellCycleArrest->DNA_Repair SAR This compound (CHK1 Inhibitor) CheckpointAbrogation Checkpoint Abrogation SAR->CheckpointAbrogation Inhibits CheckpointAbrogation->CellCycleArrest Abrogates MitoticCatastrophe Forced Cell Cycle Progression with Unrepaired DNA CheckpointAbrogation->MitoticCatastrophe Apoptosis Apoptosis & Enhanced Cell Death MitoticCatastrophe->Apoptosis p53_Deficiency p53 Deficiency (Loss of G1/S Checkpoint) p53_Deficiency->CheckpointAbrogation Promotes Selective Targeting

Troubleshooting Common Experimental Issues

  • Lack of Efficacy: Ensure the drug is properly solubilized. The 10% DMSO, 90% corn oil formulation has been successfully used in vivo [2]. Confirm the dosing schedule is strictly adhered to, as the effect is schedule-dependent [1].
  • Toxicity Concerns: The 40 mg/kg dose administered on an intermittent schedule was reported to be effective with minimal toxicity when combined with irinotecan in the SW620 xenograft model [1]. However, always monitor control groups receiving the vehicle alone to distinguish vehicle-related effects from compound toxicity.

References

SAR-020106 vs CCT245737 CHK1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison at a Glance

The table below summarizes the core characteristics and research data for both inhibitors.

Feature SAR-020106 CCT245737 (SRA737)
Primary Target & IC₅₀ CHK1 (IC₅₀ = 13.3 nM) [1] [2] CHK1 (IC₅₀ = 1.3-1.4 nM) [3] [4] [5]
Selectivity Excellent selectivity over CHK2 [2] >1,000-fold selectivity over CHK2 and CDK1 [3] [4]
Cellular Activity (G2 Checkpoint Abrogation IC₅₀) 55 nM (in HT29 cells) [2] 30-220 nM (across multiple cell lines) [3] [4]
Single-Agent Cytotoxicity (GI₅₀) 0.48 μM (in HT29 cells) [2] 0.41 to 5.4 μM (varies by cell line) [3] [4]
In Vivo Efficacy Potentiates irinotecan & gemcitabine in xenograft models [1] [2] Enhances gemcitabine & SN38; shows single-agent activity in MYC-driven lymphoma [3] [4]
Pharmacokinetics Low oral bioavailability in mice (F = 5%); administered intraperitoneally (i.p.) in studies [1] High oral bioavailability in mice (100%); extensive tumor exposure [3] [4]
Clinical Status Preclinical research compound Advanced to Phase 1/2 clinical trial (as SRA737) [6]
Key Pharmacodynamic Biomarker Inhibits genotoxic-induced CHK1 autophosphorylation (pS296) and CDK1 phosphorylation (pY15) [1] [2] Inhibits pS296 CHK1 and pY15 CDK1; a novel ELISA was developed to monitor target inhibition in tumors [3] [4]

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate key findings, here is a summary of the critical experimental methodologies and results from the literature.

  • In Vitro Kinase Assays & Cellular Checkpoint Abrogation Both compounds were profiled against a panel of kinases to establish potency and selectivity. The primary cellular assay to confirm on-target activity was the Mitosis Induction Assay (MIA) or G2 Checkpoint Abrogation Assay.

    • Typical Protocol [3] [2]: Cells (e.g., HT29 colon carcinoma) are pre-treated with a DNA-damaging agent like etoposide to induce a G2 cell cycle arrest. The CHK1 inhibitor is then added. After incubation, the cells are analyzed by flow cytometry for markers of mitosis (e.g., M-phase phosphoprotein 2) or DNA content (propidium iodide staining) to quantify the abrogation of the arrest and the forced entry into mitosis.
  • Chemopotentiation Studies A key therapeutic hypothesis for CHK1 inhibitors is their ability to enhance the cytotoxicity of DNA-damaging chemotherapeutics.

    • Typical Protocol [3] [4] [1]: Tumor cell lines are treated with a fixed concentration of a chemotherapeutic agent (e.g., gemcitabine or SN38) near its GI₅₀, both alone and in combination with increasing concentrations of the CHK1 inhibitor. Cell viability is measured after 72-96 hours using assays like sulforhodamine B (SRB) or MTS. The Potentiation Index (PI), calculated as the ratio of the GI₅₀ of the genotoxic agent alone to its GI₅₀ in combination, quantifies the sensitization effect. CCT245737 showed particularly strong potentiation of gemcitabine, with PI values ranging from 7.9 to 23 in various cell lines [3] [4].
  • In Vivo Xenograft Models

    • This compound [1] [2]: In mice bearing SW620 colon cancer xenografts, this compound (40 mg/kg, i.p.) was administered on an intermittent schedule (e.g., days 0, 1, 7, 8, 14, 15) in combination with irinotecan. The combination significantly delayed tumor growth compared to irinotecan alone, with minimal toxicity. Tumor analysis confirmed inhibition of irinotecan-induced CHK1 pS296.
    • CCT245737 [3] [4]: In HT29 xenograft models, oral administration of CCT245737 (150 mg/kg, p.o.) potentiated the antitumor activity of gemcitabine. Uniquely, it also demonstrated significant single-agent activity in an Eμ-Myc driven mouse model of B-cell lymphoma, supporting the concept of targeting tumors with high replication stress.

Mechanism of Action and Biomarker Analysis

The following diagram illustrates the shared core mechanism of how these inhibitors sensitize cells to DNA damage.

architecture DNA_Damage DNA Damage (e.g., Chemo/Radiation) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation (pS296) ATR_Activation->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (CDK1 Phosphorylation pY15) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair & Cell Survival Cell_Cycle_Arrest->DNA_Repair Mitosis_Cell_Death Forced Mitotic Entry & Cell Death Cell_Cycle_Arrest->Mitosis_Cell_Death Without functional checkpoint Inhibitor CHK1 Inhibitor (this compound / CCT245737) Inhibitor->CHK1_Activation Inhibits Inhibitor->Cell_Cycle_Arrest Abrogates

A critical component of the research, especially for CCT245737, was the development of pharmacodynamic biomarker assays [3] [4]. The inhibition of CHK1 was directly measured in tumors by monitoring the reduction of:

  • pS296 CHK1: An autophosphorylation site indicative of CHK1 activity.
  • pY15 CDK1: A marker of G2/M cell cycle arrest.

For CCT245737, a novel pS296 CHK1 ELISA was developed, allowing for quantitative measurement of target inhibition in human tumor xenografts, which was planned for use in clinical trials [3] [4].

Conclusion and Research Implications

  • For research focused on in vitro mechanisms or local administration, this compound is a potent and well-characterized tool compound, with significant data in radiosensitization and chemosensitization, particularly in p53-deficient models [7] [8] [2].
  • For studies requiring oral bioavailability or aiming to translate findings to a clinical context, CCT245737 (SRA737) is the more advanced candidate. Its high oral bioavailability, comprehensive in vivo dataset, and the development of a clinical-grade biomarker assay make it a standout choice [3] [4]. It's important to note that while CCT245737 showed promising preclinical single-agent activity, its subsequent Phase 1/2 clinical trial as SRA737 demonstrated that it was well-tolerated but did not show sufficient single-agent activity in patients with advanced solid tumors to warrant further development as a monotherapy [6]. This underscores that its future potential likely lies in rational combination strategies.

References

SAR-020106 radiosensitization comparison other CHK1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

To support the comparative data in the table, here is a summary of key experimental findings and the methodologies used to obtain them.

Inhibitor Key Experimental Findings Core Experimental Protocols

| SAR-020106 | • Radiosensitization: Enhanced irradiation-induced apoptosis and reduced clonogenic survival in glioblastoma cells, with effects more pronounced in p53-mutant models [1] [2]. • In Vivo Efficacy: Potentiated the antitumor activity of Irinotecan in SW620 colon carcinoma xenografts, significantly slowing tumor growth [3]. | • Cell-based Assays: Clonogenic survival assays, analysis of apoptosis (Annexin V), cell cycle distribution (PI staining), DNA damage (γH2AX foci) [1]. • In Vivo Models: Xenograft models with drug administered intraperitoneally on specific schedules [3]. | | MK-8776 | • p53-Dependent Effect: Significantly radiosensitized p53-defective H1299 and Calu-6 NSCLC cells, but not p53 wild-type A549 and H460 cells [4]. • Mechanism: Caused cells to enter mitosis with unrepaired DNA double-strand breaks (DSBs) and inhibited early DSB repair [4]. | • Clonogenic Survival Assays: Cells treated with inhibitor (e.g., 200 nM) 1 hour before and 18 hours after irradiation [4]. • DSB Repair Analysis: Immunofluorescence microscopy for γH2AX and 53BP1 foci [4]. | | AZD7762 | • Chemosensitization: Demonstrated robust sensitization to DNA-damaging agents like Gemcitabine and Irinotecan in preclinical models [5]. • Clinical Development: Progressed to clinical trials, though development was later terminated due to safety concerns (e.g., cardiac toxicity) [5]. | • Preclinical in vitro and xenograft models [5]. • Clinical trial protocols (Phase I) [5]. |

Mechanisms of Action and Signaling Pathways

CHK1 inhibitors like this compound achieve radiosensitization primarily by disrupting two critical cellular processes: the DNA damage response (DDR) and cell cycle checkpoint control.

The following diagram illustrates the core signaling pathway that is targeted by these inhibitors.

G IR Irradiation (IR) DNA Damage ATR ATR IR->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25C CHK1->CDC25 CHK1_inhib CHK1 Inhibitor (e.g., this compound) CHK1_inhib->CHK1 Inhibits G2_Arrest G2/M Cell Cycle Arrest CHK1_inhib->G2_Arrest Abrogates Mitosis Entry into Mitosis CHK1_inhib->Mitosis Forces CDK1 CDK1/Cyclin B CDC25->CDK1 CDK1->G2_Arrest G2_Arrest->Mitosis Prevents Damaged_Mitosis Mitosis with Unrepaired DNA Mitosis->Damaged_Mitosis Apoptosis Cell Death (Apoptosis) Damaged_Mitosis->Apoptosis

The rationale for p53-selective radiosensitization is rooted in tumor biology. In normal cells with functional p53, DNA damage triggers a strong G1 arrest, providing a backup opportunity for repair. Many tumor cells have lost p53 function, making them entirely reliant on the G2/M checkpoint, orchestrated by CHK1, for survival after DNA damage [4] [5]. Therefore, inhibiting CHK1 selectively targets this vulnerability in p53-deficient cancer cells.

References

Toxicity Profile of SAR-020106 on Neural Progenitor Cells

Author: Smolecule Technical Support Team. Date: February 2026

The key findings regarding the effects of SAR-020106 on non-cancerous neural cells are summarized in the table below.

Aspect of Toxicity Experimental Model Key Findings Citation
Effect on Neural Progenitor Cells Murine entorhinal-hippocampal slice culture No reduction in the number of nestin-positive neural progenitor cells after multimodal treatment (this compound + IR + TMZ + decitabine). [1] [2]
General Neurotoxicity Murine entorhinal-hippocampal slice culture No neurotoxic effects were detected following multimodal treatment. [1] [2]
Toxicity in Other In Vivo Models Nude mice with SW620 xenografts (colon carcinoma) Well tolerated at 40 mg/kg (i.p.); no major toxicity reported. [3]
Toxicity in Other In Vivo Models Orthotopic mouse model of medulloblastoma Treatment with this compound was well tolerated, as assessed by body weight monitoring. [4]

Detailed Experimental Protocols

The primary data on neural toxicity comes from a specific experimental setup. Here is a detailed breakdown of the methodology:

  • Cell Model and Staining: The study used nestin-positive neural progenitor cells in a murine entorhinal-hippocampal brain slice culture model. Nestin is an intermediate filament protein commonly used as a marker for neural stem and progenitor cells.
  • Treatment: The potential for neurotoxicity was evaluated after a multimodal treatment that included this compound in combination with irradiation (IR), temozolomide (TMZ), and the drug decitabine.
  • Outcome Measurement: The primary endpoint was the number of nestin-positive cells remaining after treatment. A significant decrease in this count would indicate toxicity towards the neural progenitor population.
  • Result Interpretation: The study concluded that the number of nestin-positive cells remained unchanged, indicating no neurotoxic effects from the treatment under these experimental conditions [1] [2].

This experimental workflow can be visualized as follows:

start Experimental Setup step1 Establish murine entorhinal-hippocampal slice culture start->step1 step2 Apply multimodal treatment: This compound + IR + TMZ + Decitabine step1->step2 step3 Fix and stain tissue for nestin marker step2->step3 step4 Quantify nestin-positive neural progenitor cells step3->step4 result Outcome: No reduction in neural progenitor cell count step4->result tox Interpretation: No detected neurotoxicity result->tox

Interpretation and Context for Researchers

  • Promising Safety Signal: The absence of toxicity to neural progenitor cells in a complex, multi-treatment regimen is a positive preclinical indicator. It suggests that this compound may have a selective effect on cancer cells over certain healthy neural populations.
  • Mechanistic Rationale: This selectivity is often hypothesized for Chk1 inhibitors. Many cancer cells, particularly those with p53 mutations, rely heavily on the G2/M checkpoint (governed by Chk1) for DNA repair after damage. Inhibiting Chk1 forces these cells to undergo mitosis with extensive DNA damage, leading to cell death. Healthy cells with functional p53 can utilize the G1/S checkpoint for repair, potentially making them less vulnerable [5] [6].
  • Limitations and Future Research:
    • The data comes from an ex vivo slice culture model. Confirmation in more complex in vivo systems would strengthen the safety profile.
    • The tested model involved a specific combination therapy. Toxicity should be evaluated across different treatment schedules and dosages.
    • Long-term effects on neural stem cell function, differentiation, and overall brain health were not assessed in the provided studies.

References

SAR-020106 homologous recombination inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106's Role in Homologous Recombination Inhibition

The table below summarizes the core experimental evidence validating this compound as an HR inhibitor.

Validation Aspect Experimental Findings Experimental Models Used
Core Mechanism Potent and highly selective ATP-competitive Chk1 inhibitor [1]. Preclinical in vitro models [2] [1].
HR Inhibition Suppresses RAD51 focus formation; inhibits HR-mediated DNA damage repair post-radiation [2] [1]. p53-wildtype and p53-deficient tumor cell lines [2] [1].
Cellular Consequences Abrogates DNA damage-induced G2/M cell cycle arrest; promotes mitotic entry; leads to apoptosis/aneuploidy [2] [1]. Colony formation assays; cell cycle analysis (nuclear PI staining) [2] [1].
Context-Dependent Efficacy Strong radiosensitizing & chemosensitizing effects, particularly in p53-deficient cells [2] [1]. p53-mutated vs. p53-wildtype glioblastoma cell lines & primary cells [1]; head-and-neck carcinoma xenograft model [2].

Detailed Experimental Protocols

The key experiments that validate this compound's HR inhibition involve assessing DNA damage, repair, and cell survival.

  • Clonogenic Survival Assay: This is the gold-standard method for measuring long-term cell reproductive survival after treatment. Cells are irradiated and/or treated with this compound, then seeded at low densities and allowed to grow into colonies for 1-3 weeks. Colonies are stained and counted to determine the fraction of cells that retain proliferative capacity. A significant reduction in survival fractions in the combination group (e.g., this compound + radiation) compared to radiation alone indicates radiosensitization [2] [1].
  • DNA Damage Analysis (γH2A.X Assay): Phosphorylation of histone H2AX (γH2A.X) is a sensitive marker for DNA double-strand breaks. After treatment, cells are fixed and stained with a fluorescent antibody against γH2A.X. The number of γH2A.X foci per cell is quantified using fluorescence microscopy. An increase in foci in cells treated with this compound and a DNA-damaging agent suggests the inhibition of DNA repair pathways [2] [1].
  • Cell Cycle Analysis: Following DNA damage, cells activate checkpoints and halt at specific phases. To assess checkpoint abrogation, treated cells are stained with propidium iodide (PI), which intercalates into DNA. The DNA content is then analyzed by flow cytometry. A loss of the G2/M peak in the combination treatment group demonstrates that this compound is forcing cells through the damaged-DNA checkpoint [2] [1].
  • Apoptosis Assays: Induction of programmed cell death is a key consequence of failed DNA repair. This is often measured using an Annexin V assay, where fluorescently labeled Annexin V binds to phosphatidylserine on the surface of apoptotic cells, which can be detected by flow cytometry [1].

Mechanism of Action: Signaling Pathway

The diagram below illustrates how this compound inhibits the DNA damage response and homologous recombination.

G DNA_Damage DNA Damage (e.g., IR, TMZ) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation & Activation ATR_Activation->CHK1_Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) CHK1_Activation->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe & Apoptosis CHK1_Activation->MitoticCatastrophe Failure to Activate HR_Repair Homologous Recombination (HR) Repair CellCycleArrest->HR_Repair CellCycleArrest->MitoticCatastrophe Abrogated CellSurvival Cell Survival HR_Repair->CellSurvival HR_Repair->MitoticCatastrophe Inhibited SAR This compound (CHK1 Inhibitor) SAR->CHK1_Activation Inhibits

Key Considerations for Researchers

  • Strategic Combinations: this compound is not typically envisioned as a standalone agent but as a powerful sensitizer. Its primary therapeutic value lies in combination with DNA-damaging modalities like radiation therapy or chemotherapy (e.g., Temozolomide, Irinotecan) [2] [1].
  • Biomarker for Patient Selection: The efficacy of this compound is highly context-dependent. p53 deficiency serves as a key predictive biomarker for response, as these cancer cells lack a functional G1 checkpoint and are critically dependent on the Chk1-mediated G2/M checkpoint [2] [3] [1].
  • Research Context: The available validation data for this compound is robust but remains at the preclinical stage, demonstrated across various cancer models including glioblastoma, colorectal, and head-and-neck carcinomas [2] [1].

References

SAR-020106 biomarker phosphorylation CDK1 Y15

Author: Smolecule Technical Support Team. Date: February 2026

The Mechanism of CDK1 Y15 Phosphorylation

The diagram below illustrates the core signaling pathway you are investigating. SAR-020106 exerts its effect by inhibiting CHK1, which disrupts the normal DNA damage response and leads to the key biomarker change you asked about: a decrease in phosphorylated CDK1 (Y15).

G cluster_damage DNA Damage (e.g., by Chemotherapy) DNA_Damage DNA Damage/Replication Stress ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 CDC25 CDC25 Phosphatase (Inactive when phosphorylated) CHK1->CDC25 Inhibits WEE1 WEE1/MYT1 Kinases CHK1->WEE1 Potential Activation [1] Inhibitor This compound (CHK1 Inhibitor) Inhibitor->CHK1 Inhibits CDK1 CDK1-Cyclin B Complex (Inactive when Y15 phosphorylated) CDC25->CDK1 Activates by dephosphorylating Y15 CDC25->CDK1 Activation Restored pCDK1 pY15-CDK1 (Inactive Form) WEE1->pCDK1 Phosphorylates Y15 WEE1->pCDK1 Activity May Be Reduced Mitosis Mitotic Entry CDK1->Mitosis

The key takeaway from this mechanism is that by reducing pY15-CDK1 levels, this compound forces cells with DNA damage to prematurely enter mitosis, leading to cell death. This effect is particularly potent in p53-deficient cancer cells, which already have a compromised G1/S checkpoint and are more reliant on the G2/M checkpoint controlled by the CHK1-CDK1 axis [2] [1] [3].

Experimental Data on CDK1 Y15 Inhibition

The following table summarizes the key experimental findings from the literature regarding the effect of this compound on pY15-CDK1.

Experimental Context Observed Effect on pY15-CDK1 Reported Significance
In vitro (HT29 cells with etoposide) [2] Dose-dependent inhibition Serves as a key biomarker for CHK1 inhibition and checkpoint abrogation.
In vitro (multiple colon tumor lines) [2] [4] Dose-dependent blockade Correlates with enhanced cell killing of gemcitabine and SN38.
In vivo (SW620 xenograft models) [2] Inhibition in tumor tissue following dosing Confirms target engagement in vivo; associated with enhanced antitumor activity of irinotecan.

Detailed Experimental Protocol

For a researcher looking to replicate these biomarker studies, the core methodology can be summarized as follows. This protocol is synthesized from descriptions across multiple sources detailing cell culture, treatment, and analysis [2] [5] [4].

  • Step 1: Cell Culture and Treatment

    • Cell Lines: Use p53-deficient cancer cell lines such as HT29 or SW620 colon carcinoma cells [2].
    • Chemotherapeutic Pre-treatment: Induce a DNA damage response and cell cycle arrest. A common method is to treat cells with etoposide (e.g., 10 µM) for several hours to activate the G2/M checkpoint [2].
    • This compound Co-treatment: Following DNA damage induction, treat cells with a range of this compound concentrations. The IC50 for abrogating etoposide-induced G2 arrest is 55 nM in HT29 cells, so a range around this value (e.g., 0.01 µM to 1 µM) is appropriate [2] [4]. Incubate for 16-24 hours [2].
  • Step 2: Protein Extraction and Western Blotting

    • Cell Lysis: Lyse cells using RIPA or similar buffer supplemented with protease and phosphatase inhibitors [5].
    • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies [5].
    • Key Antibodies:
      • Primary Antibodies: Anti-phospho-CDK1 (Tyr15) [5], anti-phospho-CHK1 (Ser296) to monitor direct CHK1 inhibition [2], and anti-total CDK1 or a loading control (e.g., nucleolin [5]) for normalization.
  • Step 3: Data Analysis

    • Quantify band intensities using densitometry. A dose-dependent decrease in pY15-CDK1 signal, normalized to total CDK1, confirms the biomarker effect of this compound [2].

Key Considerations for Your Research

  • p53 Status is Crucial: The sensitization effect of this compound is significantly more pronounced in p53-deficient cells [2] [3]. Ensure your experimental models have compromised p53 function to observe the strongest effects.
  • Combination with DNA-Damaging Agents: this compound has minimal single-agent activity. Its primary research and potential therapeutic value lies in combination with genotoxic drugs like gemcitabine, irinotecan/SN38, or etoposide [2] [3] [4].
  • In Vivo Application: In mouse xenograft models, this compound has been administered intraperitoneally at 40 mg/kg to achieve sufficient tumor exposure and demonstrate biomarker modulation and efficacy [2] [4].

References

SAR-020106 efficacy across multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

SAR-020106 Efficacy Across Cancer Types

The following table summarizes the experimental findings for this compound in different cancer models.

Cancer Type / Model Combination Treatment Key Findings / Efficacy Proposed Mechanism Citation
Glioblastoma (p53-mut & p53-wt cell lines/primary cells) Irradiation (IR), Temozolomide (TMZ), Decitabine Strong radiosensitizing effect; reduced long-term clonogenic survival; most effective in multimodal combination. Abrogation of IR-induced G2/M arrest; enhanced DNA damage; inhibited homologous recombination (HR). [1]
Medulloblastoma (SHH/p53-mutated, UW228, DAOY cells) Irradiation (IR) Enhanced IR-induced antitumor effects (apoptosis, reduced proliferation/clonogenicity); increased residual DNA damage. G2/M checkpoint abrogation; promoted mitotic entry with DNA damage. [2] [3]
Head and Neck Carcinoma (p53-deficient models, incl. HPV+) Irradiation (IR) Potent radiosensitizer in vitro and in vivo; reduced clonogenic survival. Suppressed radiation-induced G2/M arrest; inhibited HR repair; promoted mitotic catastrophe. [4] [5]
Colorectal Cancer Irinotecan, Gemcitabine Enhanced antitumor efficacy in xenograft models (e.g., SW620). Abrogation of S-phase (by SN38) and G2/M arrest (by etoposide); preferential sensitization in p53-deficient background. [6]
Pancreatic, Breast, Colorectal (Large-scale screen) Various Chemotherapeutics (e.g., Irinotecan) Synergy with CHEK1 inhibition identified in specific contexts (e.g., microsatellite-stable or KRAS-TP53 mutant colon cancer). Synergistic induction of apoptosis. [7] [8]

Experimental Protocols Overview

The table below outlines the core experimental methods used in the cited studies to generate the efficacy data.

| Assay Type | Protocol Summary | Key Readouts / Metrics | | :--- | :--- | :--- | | Cell Culture & Treatment | p53-mutated and p53-wildtype cell lines used. This compound typically administered 1 hour prior to DNA-damaging agent (e.g., irradiation, chemotherapy) [1] [2] [5]. | Comparison of treatment groups vs. single-agent and control groups. | | Clonogenic Survival Assay | Cells treated and seeded at low density, allowed to form colonies for 10-14 days. Colonies stained and counted [1] [2]. | Surviving Fraction (SF): Measures long-term reproductive cell death; sensitization is shown by a significant reduction in SF with combination therapy. | | Apoptosis Assay | Detection of phosphatidylserine externalization on the cell membrane using Annexin-V staining, often analyzed by flow cytometry [1] [2]. | Apoptotic Cell Fraction: The percentage of Annexin-V-positive cells indicates levels of programmed cell death. | | Cell Cycle Analysis | Cells fixed and stained with propidium iodide (PI), followed by flow cytometry to determine DNA content [1]. | Cell Cycle Distribution: The percentage of cells in G1, S, and G2/M phases. G2/M arrest abrogation is a key sign of CHK1 inhibition. | | DNA Damage Analysis |

  • Immunofluorescence: Staining for γH2AX (DNA double-strand break marker) in EdU-positive (S-phase) cells [2].
  • Comet Assay: Measures DNA strand breaks in individual cells [1]. |
  • γH2AX Foci Count/Nuclear Intensity: Quantifies DNA damage levels.
  • Tail Moment: Quantifies extent of DNA damage. | | In Vivo Xenograft Models | Human tumor cells implanted in immunodeficient mice. This compound administered intravenously with/without chemotherapeutics or radiotherapy. Tumor volume monitored [6] [5]. | Tumor Growth Delay: Time for treated tumors to reach a specific size compared to controls. Pharmacokinetics: Plasma concentration and exposure (AUC). |

Mechanism of Action and Workflow

This compound specifically targets the CHK1 kinase, a central regulator of the DNA damage response (DDR). The following diagram illustrates its mechanism and a typical experimental workflow.

architecture cluster_damage DNA Damage (e.g., IR, Chemo) IR Ionizing Radiation ATR_Act ATR Activation IR->ATR_Act Chemo Chemotherapy Chemo->ATR_Act CHK1_Pho CHK1 Phosphorylation & Activation ATR_Act->CHK1_Pho CellCycleArrest Cell Cycle Arrest (S/G2 Phase) CHK1_Pho->CellCycleArrest G2M_Abro G2/M Checkpoint Abrogation CHK1_Pho->G2M_Abro Inhibition Prevents DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival SAR This compound (CHK1 Inhibitor) SAR->CHK1_Pho Inhibits PrematureMitosis Premature Mitotic Entry G2M_Abro->PrematureMitosis MitoticCatastrophe Mitotic Catastrophe & Cell Death PrematureMitosis->MitoticCatastrophe CellPlating Cell Seeding & Plating PreTreatment Pre-treatment with This compound (1h) CellPlating->PreTreatment ComboTreatment Combination Treatment (Irradiation / Chemo) PreTreatment->ComboTreatment Analysis Endpoint Analysis ComboTreatment->Analysis

The core mechanism involves selective sensitization of p53-deficient cells. Since these cells lack a functional G1/S checkpoint, they rely heavily on the CHK1-mediated G2/M checkpoint for DNA repair. This compound abrogates this critical backup, forcing cells with irreparable DNA damage into lethal mitosis [1] [4] [5].

Key Conclusions for Researchers

  • Primary Indication: The most compelling data for this compound supports its use as a radio-sensitizer in p53-deficient solid tumors, including glioblastoma, head and neck carcinoma, and medulloblastoma [1] [2] [5].
  • Synergistic Combinations: It shows strong synergy with DNA-damaging agents, particularly irradiation and topoisomerase I inhibitors like irinotecan [7] [8] [6].
  • Critical Biomarker: p53 status is a dominant biomarker for response, with p53-deficient models showing consistently greater sensitization [4] [6] [5].
  • Safety Profile: Initial studies in animal models indicate that the combination treatments are well-tolerated, with no significant neurotoxicity detected in one glioblastoma study [1] [2].

References

SAR-020106 long-term clonogenic survival reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clonogenic Survival Reduction by SAR-020106

Cancer Model Combined Treatment Key Finding on Clonogenicity Significance / Context Reference
Glioblastoma (p53-mutant & p53-wildtype cell lines & primary cells) Radiation ( [1]) Potent radiosensitizing effects; strongest reduction in multimodal treatment with IR+TMZ+5-aza-dC ( [1]) Suggests a broad applicability beyond p53 status; low risk of neurotoxicity ( [1]) [1]
p53-deficient Cancers (e.g., Head & Neck Carcinoma) Radiation ( [2]) Significant radiosensitization ( [2]) Provides a strong rationale for selective targeting of p53-deficient tumors ( [2]) [2]
Colon Cancer (p53-mutant microsatellite-stable or KRAS-mutant models) Irinotecan ( [3]) Synergistic effect, leading to apoptosis and suppression of tumour xenograft growth ( [3]) Confirms synergy in specific molecular colorectal cancer subpopulations ( [3]) [3]
Colon Carcinoma (SW620 xenograft model) Irinotecan ( [4] [5]) Potentiated antitumor activity in vivo ( [4] [5]) Demonstrates efficacy in a live animal model ( [4] [5]) [4] [5]

Key Experimental Protocols

The clonogenic assay, or colony formation assay, is the gold-standard method for measuring the long-term reproductive viability of cells after treatment. Here is a typical protocol based on the cited research:

  • Cell Culture: Use exponentially growing cells, regularly tested for mycoplasma contamination ( [2]).
  • Drug Treatment: Treat cells with the DNA-damaging agent (e.g., radiation, temozolomide, irinotecan) alone or in combination with this compound. A typical pre-treatment incubation time with this compound is 1 hour before adding the genotoxic agent ( [1]).
  • Irradiation: If applicable, irradiate cells after drug treatment ( [1] [2]).
  • Cell Seeding: After treatment, trypsinize, count, and seed a low, pre-determined number of cells (e.g., 200-1000 cells) into culture dishes. The aim is to have a manageable number of distinct colonies form after incubation ( [2]).
  • Colony Formation: Incultate the seeded cells for a period long enough for colonies to form, typically 10-14 days. The medium is not changed during this period to avoid disturbing colony formation ( [1]).
  • Staining and Counting: After incubation, colonies are fixed (e.g., with methanol) and stained (e.g., with crystal violet). Only colonies exceeding a minimum size (e.g., 50 cells) are counted. The results are used to generate survival curves and calculate the extent of radiosensitization or synergy ( [1] [2]).

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically inhibiting the Checkpoint Kinase 1 (CHK1). The following diagram illustrates the mechanism by which its inhibition leads to reduced cell survival, especially in p53-deficient cells.

G DNA_Damage DNA Damage (IR, Chemo) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation & Activation ATR_Activation->CHK1_Activation CellCycleArrest Cell Cycle Arrest (S & G2/M phase) CHK1_Activation->CellCycleArrest Abrogated_Arrest Abrogated G2/M Arrest CHK1_Activation->Abrogated_Arrest DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Cell_Survival Cell Survival & Clonogenicity DNA_Repair->Cell_Survival p53_Status p53 Status p53_WT p53 Functional G1/S Arrest Possible p53_Status->p53_WT Normal Cells p53_Deficient p53 Deficient Dependent on G2/M Arrest p53_Status->p53_Deficient Tumor Cells p53_Deficient->CHK1_Activation Reliance SAR_Inhibition This compound CHK1 Inhibition SAR_Inhibition->CHK1_Activation Blocks Premature_Mitosis Premature Mitotic Entry Abrogated_Arrest->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Premature_Mitosis->Mitotic_Catastrophe Reduced_Survival Reduced Clonogenic Survival Mitotic_Catastrophe->Reduced_Survival

The diagram shows how this compound creates a synthetic lethal interaction in p53-deficient cancer cells. These cells lack a functional G1/S checkpoint and are highly dependent on the CHK1-mediated G2/M checkpoint to repair DNA damage. By abrogating this critical checkpoint, this compound forces cancer cells with unrepaired DNA damage into mitosis, leading to cell death and a consequent reduction in long-term clonogenic survival ( [1] [2] [5]).

Conclusion for Researchers

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

382.1308869 g/mol

Monoisotopic Mass

382.1308869 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

(R)-5-(8-chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile

Dates

Last modified: 08-15-2023
1: Touchefeu Y, Khan AA, Borst G, Zaidi SH, McLaughlin M, Roulstone V, Mansfield D, Kyula J, Pencavel T, Karapanagiotou EM, Clayton J, Federspiel MJ, Russell SJ, Garrett M, Collins I, Harrington KJ. Optimising measles virus-guided radiovirotherapy with external beam radiotherapy and specific checkpoint kinase 1 inhibition. Radiother Oncol. 2013 Jul;108(1):24-31. doi: 10.1016/j.radonc.2013.05.036. Epub 2013 Jul 9. PubMed PMID: 23849174.
2: Borst GR, McLaughlin M, Kyula JN, Neijenhuis S, Khan A, Good J, Zaidi S, Powell NG, Meier P, Collins I, Garrett MD, Verheij M, Harrington KJ. Targeted radiosensitization by the Chk1 inhibitor SAR-020106. Int J Radiat Oncol Biol Phys. 2013 Mar 15;85(4):1110-8. doi: 10.1016/j.ijrobp.2012.08.006. Epub 2012 Sep 14. PubMed PMID: 22981708.
3: Reader JC, Matthews TP, Klair S, Cheung KM, Scanlon J, Proisy N, Addison G, Ellard J, Piton N, Taylor S, Cherry M, Fisher M, Boxall K, Burns S, Walton MI, Westwood IM, Hayes A, Eve P, Valenti M, de Haven Brandon A, Box G, van Montfort RL, Williams DH, Aherne GW, Raynaud FI, Eccles SA, Garrett MD, Collins I. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011 Dec 22;54(24):8328-42. doi: 10.1021/jm2007326. Epub 2011 Nov 23. PubMed PMID: 22111927; PubMed Central PMCID: PMC3241339.
4: Walton MI, Eve PD, Hayes A, Valenti M, De Haven Brandon A, Box G, Boxall KJ, Aherne GW, Eccles SA, Raynaud FI, Williams DH, Reader JC, Collins I, Garrett MD. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Mol Cancer Ther. 2010 Jan;9(1):89-100. doi: 10.1158/1535-7163.MCT-09-0938. Epub 2010 Jan 6. PubMed PMID: 20053762.

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